Diphenyl isophthalate
Description
Contextualization within High-Performance Polymers and Advanced Materials Science
Diphenyl isophthalate (B1238265) serves as a critical component in the creation of polymers prized for their exceptional thermal stability and mechanical strength. researchgate.nettandfonline.com Its aromatic structure contributes to the rigidity and stability of the resulting polymer chains.
Diphenyl isophthalate is a monomer used in the production of aromatic heterocyclic polymers. google.comgoogle.comchembk.com These polymers, which include classes like polybenzimidazoles and polybenzothiazoles, are characterized by backbones containing both aromatic and heterocyclic rings. This molecular architecture is responsible for their remarkable resistance to thermal degradation. tandfonline.com
A primary application of this compound is in the synthesis of Polybenzimidazole (PBI), a high-performance thermoplastic with exceptional thermal and chemical stability. wikipedia.orgbenicewiczgroup.com The most common form, poly[2,2’-(m-phenylen)-5,5’-bisbenzimidazole], is produced through a condensation reaction between this compound and 3,3',4,4'-tetraaminodiphenyl. wikipedia.org
The industrial production of PBI from this compound is typically a two-stage melt polycondensation process. mdpi.com The initial phase involves heating the monomers to form a prepolymer, which is then heated at a higher temperature to yield the final commercial-grade product. wikipedia.org This process has been refined from early laboratory methods into a robust industrial technique. wikipedia.orgbenicewiczgroup.com PBI polymers can withstand temperatures exceeding 500°C without softening and are used to produce high-performance fibers for applications like protective clothing for firefighters and astronauts. google.comwikipedia.org
Table 1: Synthesis of Polybenzimidazole (PBI)
| Reactant 1 | Reactant 2 | Polymer Product | Synthesis Method | Key Conditions |
|---|
This compound is also identified as a monomer for producing Polybenzothiozoles (PBT), another class of thermally stable heterocyclic polymers. google.comgoogle.com Similar to PBI, PBTs are valued for their use in high-technology fields where resistance to high temperatures is critical. google.com While often grouped with PBT and PBI due to their high-performance characteristics, Polybenzoxazoles (PBO) are typically synthesized from different precursors like terephthalic acid. google.commdpi.comutm.my However, this compound's role as a foundational monomer for aromatic heterocyclic polymers makes it a key precursor material in this domain of materials science. chembk.com
Beyond its use in elite heterocyclic polymers, this compound also finds application in the field of polyamide-based engineering plastics. google.comgoogle.com Polyamides are widely used engineering plastics known for their good mechanical properties and chemical resistance. googleapis.com In this context, this compound is used as an additive, specifically as a toughener or a softening agent for nylon-based resins. google.comgoogle.com Its incorporation can modify the properties of the final plastic, enhancing its performance characteristics for specific applications.
Research Landscape and Historical Perspective
The study and application of this compound are tied to the historical development of heat-resistant polymers, a field that saw major advancements in the 1960s. tandfonline.com
The impetus for developing thermally stable polymers came from the aerospace industry's need for new materials that could perform under extreme temperatures. tandfonline.com The foundational research on PBI by Carl Shipp Marvel in 1961 was a landmark achievement in this area. wikipedia.orgmdpi.com The synthesis route utilizing this compound was developed from a laboratory-scale reaction into a two-step industrial process capable of producing high-quality PBI. wikipedia.orgbenicewiczgroup.com This led to the commercial production of PBI fibers, which are used in demanding applications requiring flame resistance and thermal stability, such as protective apparel and components for space vehicles. google.comwikipedia.org
Table 2: Properties and Applications of this compound
| Property | Value | Application Area | Polymer System | Role of this compound |
|---|---|---|---|---|
| Appearance | White Crystals chembk.com | High-Performance Fibers | Polybenzimidazole (PBI) google.comwikipedia.org | Monomer wikipedia.org |
| Melting Point | 136-142 °C chembk.com | Heat-Resistant Materials | Polybenzothiozole (PBT) google.comgoogle.com | Monomer google.comgoogle.com |
Evolution of Synthesis Methods
The synthesis of this compound has undergone significant evolution, driven by the need for higher purity, improved yields, and more environmentally friendly processes. Early methods included direct esterification and ester-interchange (transesterification). google.com
Direct Esterification: This method involves the reaction of isophthalic acid and phenol (B47542) at high temperatures (250–350 °C), often using catalysts like metal oxides, carboxylates, or sulfonic acid. google.com While utilizing relatively inexpensive raw materials, this process can be slow and may result in incomplete reactions, leaving acidic groups in the final product that can negatively affect subsequent polymerization steps. google.com
Ester-Interchange Method: This process uses a carboxylic acid phenyl ester and a benzene (B151609) dimethyl ester with a titanic acid ester catalyst at temperatures of 260–270 °C. google.com A notable drawback of this method is the potential for product discoloration, making it difficult to handle. google.com Another approach involves reacting isophthalic acid or terephthalic acid with diphenyl carbonate in the presence of a stannous oxide catalyst at 250-300°C. epo.org
Phase Transfer Catalysis: A significant advancement was the development of phase transfer catalysis, which utilizes m-phthaloyl chloride and phenol with a phase transfer catalyst. This method can achieve yields of over 98%. google.com However, a major challenge with this approach is the treatment of phenol-containing wastewater. google.com
To address the shortcomings of previous methods, a newer synthesis route employs dual catalysts with isophthaloyl dichloride and phenol, followed by reduced pressure distillation. This method avoids the issue of free acid groups from incomplete reactions, solves the product coloring problem seen in the ester-interchange method, and eliminates the difficult-to-treat wastewater from traditional phase transfer catalysis. google.com This process is noted as being safe, environmentally friendly, and suitable for industrial production, yielding a product with a chromatographic content higher than 99.5% and an average yield exceeding 98%. google.com
Table 1: Comparison of this compound Synthesis Methods
| Method | Reactants | Catalysts | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | Isophthalic acid, Phenol | Metal oxides, Carboxylates, Sulfonic acid | 250–350 °C | Inexpensive raw materials | Slow reaction, Incomplete reaction, Acidic impurities |
| Ester-Interchange | Carboxylic acid phenyl ester, Benzene dimethyl ester | Titanic acid ester | 260–270 °C | --- | Product discoloration |
| Phase Transfer Catalysis | m-Phthaloyl chloride, Phenol | Phase transfer catalyst | --- | High yield (>98%) | Phenol-containing wastewater |
| Dual Catalyst Method | Isophthaloyl dichloride, Phenol | Dual catalysts | --- | High purity (>99.5%), High yield (>98%), Environmentally friendly | --- |
Shifting Paradigms in Polymerization Techniques
This compound is a key monomer in the production of various high-performance polymers, particularly aromatic polyamides and polybenzimidazoles. The techniques used for polymerization have evolved to achieve desired polymer properties and processability.
Melt Polycondensation: This technique is used for producing polyamides from this compound and diamines, such as 1,3-diaminopropane. google.com The reaction is typically carried out at elevated temperatures, initially between 135°C and 145°C, to form oligomers, and then at higher temperatures (at least 200°C) to produce high molecular weight polyamides. google.com Melt polycondensation is also employed in the synthesis of polycarbonates. mdpi.com
Solution Polycondensation: Low-temperature solution polycondensation is another common method for synthesizing polyamides. tandfonline.com This technique involves reacting this compound with various diacid chlorides in a dry solvent like N,N-dimethylformamide (DMF) with a catalyst such as anhydrous potassium carbonate at room temperature. tandfonline.com This method offers good control over the polymerization process.
Solid-State Polycondensation: This technique is utilized for preparing polymers like poly(m-phenyleneisophthalamide). researchgate.net It involves the thermal polymerization of monomers in the solid phase.
In-situ Polymerization: In the synthesis of materials like N-Arylene Polybenzimidazole (NABI) foams, in-situ polymerization of diphenyl esters with a tetramine (B166960) has been found to be an attractive route. nasa.gov This method allows for versatility in the basic polymer structure and crosslinkability. nasa.gov
Direct Polycondensation: The Yamazaki phosphorylation polycondensation method is a direct polycondensation technique used for synthesizing poly(ether-amide)s from a diacid monomer and various diamines. researchgate.net
The development of these varied polymerization techniques allows for the tailoring of polymer properties to suit specific applications, from high-strength fibers to thermally stable foams.
Current Research Trends and Future Directions
Current research on this compound and its applications is increasingly focused on sustainability, efficiency, and the development of advanced materials.
Focus on Green Chemistry and Sustainable Synthesis
A significant trend in the synthesis of this compound and its derivatives is the move towards "green chemistry." This involves developing environmentally friendly and pollution-free processes. mdpi.com The transesterification process is a prime example of this shift, as it replaces the use of highly toxic phosgene. mdpi.comacs.org Research is also exploring the use of diphenyl carbonate as a green carbonyl source in reactions catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgacs.orgorganic-chemistry.org
Sustainable synthesis routes are being developed for various compounds, often utilizing diphenyl carbonate to avoid isocyanates. rsc.org These methods are frequently solvent-free, produce high yields, and are performed in an equimolar fashion. rsc.org The direct synthesis of diphenyl carbonate from carbon dioxide and phenol is another area of active research, aiming to utilize CO2 as a C1 chemical resource. rsc.org
Exploration of Novel Catalytic Systems
The development of new and improved catalysts is a major focus of current research to enhance the efficiency and selectivity of reactions involving this compound and its precursors. For the synthesis of diphenyl carbonate via transesterification, various catalytic systems are being investigated. mdpi.com These include lead-based heterogeneous catalysts, such as PbO-ZrO2 and PbO/MgO, which have shown high catalytic activity and reusability. mdpi.comrsc.org
Ionic liquids are also being explored as catalysts for transesterification reactions, including the synthesis of dimethyl carbonate, a precursor to diphenyl carbonate. beilstein-journals.org Furthermore, novel catalysts are being developed for the direct synthesis of diphenyl carbonate from CO2 and phenol. rsc.org For instance, (salen)Co(OAc) complexes with an anchored quaternary phosphonium (B103445) salt unit have demonstrated excellent catalytic performance under mild conditions. rsc.org
Advanced Characterization Techniques in Polymer Science
The characterization of polymers derived from this compound is crucial for understanding their structure-property relationships. A range of advanced analytical techniques are employed for this purpose.
Spectroscopic Methods:
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is widely used to confirm the chemical structure of polymers by identifying characteristic functional groups. For example, in polyamides, it can detect N-H and C=O stretching of the amide group. researchgate.netmdpi.comscielo.brmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the detailed molecular structure of polymers. mdpi.comscielo.brmdpi.com However, the solubility of some high-performance polymers can be a limiting factor for NMR analysis. mdpi.com
Thermal Analysis:
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. mdpi.commdpi.com
Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) of polymers. researchgate.netmdpi.com
Morphological and Structural Analysis:
Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of polymer films and composites. acs.orgajol.info
X-ray Diffraction (XRD): XRD analysis provides information about the crystalline or amorphous nature of the polymers. acs.orgajol.info
These advanced characterization techniques are indispensable for developing new polymers with tailored properties for specific high-performance applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h1-14H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHESUNXRPBHDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 | |
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Molecular Formula |
C20H14O4 | |
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DSSTOX Substance ID |
DTXSID8037752 | |
| Record name | Diphenyl isophthalate | |
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Molecular Weight |
318.3 g/mol | |
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Physical Description |
White to off-white powder; [Acros Organics MSDS] | |
| Record name | Diphenyl isophthalate | |
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CAS No. |
744-45-6 | |
| Record name | Diphenyl isophthalate | |
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| Record name | Diphenyl isophthalate | |
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| Record name | Diphenyl isophthalate | |
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| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester | |
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| Record name | Diphenyl isophthalate | |
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| Record name | DIPHENYL ISOPHTHALATE | |
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Synthesis Methodologies and Mechanistic Studies
Direct Esterification Approaches
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. In the context of diphenyl isophthalate (B1238265) synthesis, this specifically refers to the reaction between isophthalic acid and phenol (B47542).
Isophthalic Acid and Phenol Direct Esterification
The direct esterification of isophthalic acid with phenol is a process that synthesizes diphenyl isophthalate by reacting the two starting materials, typically at elevated temperatures. google.comgoogle.com This reaction is a condensation reaction where two molecules of phenol react with one molecule of isophthalic acid, resulting in the formation of one molecule of this compound and two molecules of water. The process must be carried out in the presence of a suitable catalyst to proceed at a practical rate. google.comgoogle.com The reaction temperature can range widely, from approximately 75°C to 285°C, with a preferred range often cited between 150°C and 250°C to ensure a satisfactory reaction rate without significant product discoloration from side reactions. google.com
Catalytic Systems in Direct Esterification (e.g., Metal Oxides, Carboxylate Salts, Sulfonic Acid)
A variety of catalytic systems have been developed to facilitate the direct esterification of isophthalic acid and phenol. These catalysts are crucial for activating the substrates and increasing the reaction rate.
Notable catalytic systems include:
Metal Oxides and Carboxylate Salts : In the 1970s, methods were developed using metal oxides (MOX) or carboxylate salts as catalysts. These reactions are typically conducted at high temperatures, ranging from 250°C to 350°C, and may involve reduced pressure to aid in the removal of water and drive the reaction to completion. google.com
Sulfonic Acid : Sulfonic acid-based catalysts, such as p-toluenesulfonic acid, represent another approach to catalyzing this reaction. google.comgoogle.com These Brønsted acids work by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by phenol. masterorganicchemistry.comyoutube.com
Borate-Sulfuric Acid Complexes : A specific catalyst system combining a borate (B1201080) compound with sulfuric acid has been shown to be effective for the direct synthesis of phenyl esters from carboxylic acids and phenols. google.com Similarly, catalyst compositions comprising an alkali metal compound (like an alkali metal salt of boric acid) and a boron compound (like boric acid or boric anhydride) have also been utilized. google.com
Other Metal-Based Catalysts : Various multi-valent metal salt hydrates, such as chlorides and nitrates of zirconium, hafnium, iron, and aluminum, have demonstrated catalytic activity in esterification reactions. researchgate.net Tetraalkyl titanates are also employed as effective esterification catalysts for reactions involving polycarboxylic acids like isophthalic acid. google.com
| Catalyst Type | Example(s) | Typical Reaction Conditions | Mechanism of Action |
| Metal Oxides/Salts | MOX, Carboxylate Salts | 250-350°C, often under reduced pressure. google.com | Generally involves Lewis acid catalysis. |
| Sulfonic Acids | p-Toluenesulfonic Acid | Varies, often with azeotropic water removal. google.com | Brønsted acid catalysis; protonation of the carbonyl group. masterorganicchemistry.com |
| Boron-Based | Borate-Sulfuric Acid Complex | 75-285°C. google.com | Forms a complex that facilitates ester formation. google.com |
| Titanates | Tetrabutyl Titanate | 120-250°C. google.com | Lewis acid catalysis; coordination to the carbonyl oxygen. chemicalbook.com |
Challenges in Reaction Completion and Product Purity
Despite the directness of this route, it faces significant challenges. A primary issue is that the reaction rate tends to decrease markedly as the conversion of reactants to products increases. google.com This slowdown makes achieving complete conversion difficult and time-consuming.
A second major challenge is the purity of the final product. The reaction mixture often contains residual unreacted isophthalic acid. The presence of these free acidic groups is highly undesirable, as they can negatively impact subsequent polymerization reactions for which this compound is often used as a monomer. google.com This necessitates additional purification steps to produce high-purity this compound suitable for such applications.
Transesterification Routes
Transesterification is an alternative method for producing esters, which involves the exchange of the alkoxy group of an ester with another alcohol. It is a key industrial process, particularly in polyester (B1180765) production. wikipedia.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products, often by removing a volatile byproduct like methanol (B129727). wikipedia.orgacs.org
Dimethyl Isophthalate and Phenol Transesterification
In this route, this compound is synthesized by reacting dimethyl isophthalate with phenol. The reaction mechanism involves the exchange of the methoxy (B1213986) groups (-OCH₃) of dimethyl isophthalate with the phenoxy groups (-OC₆H₅) from phenol, producing this compound and methanol as a byproduct. wikipedia.orgnih.gov Since methanol has a much lower boiling point (64.7°C) than the other reactants and products, it can be continuously removed from the reaction mixture by distillation, which effectively drives the equilibrium toward the formation of the desired this compound. wikipedia.orgacs.org This method can circumvent some of the issues associated with direct esterification, such as the presence of acidic impurities.
Catalysis with Tetra-n-butyl Titanate
The transesterification of dimethyl isophthalate with phenol requires a catalyst to proceed efficiently. Tetra-n-butyl titanate (TNBT), with the chemical formula Ti(OC₄H₉)₄, is a widely used and highly effective catalyst for this purpose. miicron.comsrlchem.comakaiyochemtech.com It is recognized for its high catalytic activity and for being a less polluting option compared to some other catalysts. chemicalbook.com
The catalytic action of tetra-n-butyl titanate in esterification and transesterification reactions is understood to proceed through a Lewis acid mechanism. chemicalbook.com The titanium atom in the TNBT molecule coordinates with the electronegative carbonyl oxygen of the ester (dimethyl isophthalate). This coordination increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of phenol. chemicalbook.com This facilitates the displacement of the methoxy group and the formation of the new ester bond, leading to the synthesis of this compound. chemicalbook.com TNBT is effective in various ester-based reactions, including the production of polyesters from dimethyl esters. chemicalbook.comgoogleapis.com
| Catalyst | Chemical Formula | Common Synonyms | Key Application in Synthesis |
| Tetra-n-butyl titanate | C₁₆H₃₆O₄Ti | TNBT, Titanium butoxide, Tetrabutyl titanate | Catalyst for transesterification and esterification reactions. chemicalbook.comakaiyochemtech.com |
Isophthalic Acid and Diphenyl Carbonate Transesterification
This compound can be effectively synthesized through the transesterification reaction of isophthalic acid with diphenyl carbonate. This process represents an important method for producing high-purity aromatic diesters. The fundamental reaction involves heating the two primary reactants, which leads to the formation of this compound and phenol as a byproduct. google.comepo.org This synthesis route is advantageous as it avoids the use of more hazardous reagents like acid chlorides. epo.org
Stannous Oxide (SnO) Catalysis
The transesterification reaction between isophthalic acid and diphenyl carbonate is efficiently catalyzed by stannous oxide (SnO). google.comgoogle.com The use of SnO facilitates the reaction at elevated temperatures, typically ranging from 250°C to 300°C. epo.orggoogle.com The catalyst is employed in relatively small quantities, often between 0.25 to 0.50 mole percent based on the amount of isophthalic acid. google.com The presence of stannous oxide is crucial for achieving high yields and reasonable reaction rates, enabling the synthesis to be completed within a timeframe of 30 minutes to a few hours. google.comepo.org
Reaction Conditions and Phenol Removal
The synthesis process is conducted under specific conditions to maximize the yield and purity of the final product. The reaction mixture, containing isophthalic acid, a stoichiometric excess of diphenyl carbonate, and the stannous oxide catalyst, is heated to temperatures between 280°C and 300°C. google.comgoogle.com A nitrogen sparge is often used during the heating phase. epo.orggoogle.com
A critical step in this synthesis is the continuous removal of the phenol byproduct as it forms. google.com This is typically accomplished by distillation at atmospheric pressure during the reaction period. epo.orggoogle.com Removing phenol shifts the reaction equilibrium towards the product side, driving the reaction to completion. After the phenol has been substantially removed, a vacuum is applied to distill off any excess diphenyl carbonate. google.comgoogle.com The final product, this compound, is then recovered, often through vacuum distillation at a high temperature (e.g., 250°C at 1 mm Hg). epo.orggoogle.com
Below is a table summarizing typical reaction conditions from synthesis examples.
| Parameter | Value | Source(s) |
| Reactants | Isophthalic Acid, Diphenyl Carbonate | google.comgoogle.com |
| Catalyst | Stannous Oxide (SnO) | google.comepo.orggoogle.com |
| Catalyst Loading | 0.25 - 0.50 mole % (based on isophthalic acid) | epo.orggoogle.com |
| Temperature | 280°C - 300°C | google.comepo.orggoogle.com |
| Reaction Time | 30 minutes - 2.5 hours | epo.orggoogle.com |
| Phenol Removal | Distillation at atmospheric pressure | google.comepo.orggoogle.com |
| Purification | Vacuum distillation | google.comgoogle.com |
Kinetic Studies of Transesterification Reactions
The kinetics of transesterification reactions are essential for understanding reaction mechanisms and optimizing process conditions. While specific kinetic data for the stannous oxide-catalyzed reaction between isophthalic acid and diphenyl carbonate is not extensively detailed in the public literature, the principles can be understood from studies of similar transesterification systems, such as those involving diphenyl carbonate and diols.
Reaction Order and Rate Equations
A general rate equation for such a reaction can be expressed as: Rate = k [Reactant A] [Reactant B]
Apparent Activation Energy Determination
The apparent activation energy (Ea) is a critical kinetic parameter that describes the temperature sensitivity of the reaction rate. osti.gov It is determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
Where k is the rate constant, A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. For complex reactions, the apparent activation energy represents a weighted average of the enthalpies of various species within the reaction mechanism. osti.gov In a study of the transesterification of diphenyl carbonate with 1,4-butanediol (B3395766) catalyzed by lithium acetate (B1210297), the apparent activation energy was found to decrease as the catalyst concentration increased. researchgate.net For example, the Ea was determined to be 102.13 kJ/mol at a catalyst concentration of 0.1 wt% and decreased to 70.18 kJ/mol at 0.5 wt% catalyst. researchgate.net Another study on DBU-catalyzed transesterification reported an apparent activation energy of 16.763 kJ mol⁻¹. rsc.org
Influence of Catalyst Concentration
The concentration of the catalyst has a direct and significant impact on the rate of transesterification. Generally, increasing the catalyst concentration leads to a higher reaction rate. core.ac.uk Kinetic studies have shown that the reaction rate can be first order with respect to the catalyst concentration. researchgate.net This linear relationship implies that doubling the catalyst concentration would double the reaction rate, assuming other conditions are constant.
Experiments on the transesterification of dimethyl carbonate and phenol showed that the time to reach equilibrium decreased significantly as the catalyst concentration was increased. core.ac.uk This highlights the crucial role of the catalyst in accelerating the reaction to achieve a high conversion in a shorter time. The table below illustrates the effect of catalyst concentration on the apparent activation energy in a related transesterification system. researchgate.net
| Catalyst Concentration (wt%) | Apparent Activation Energy (Ea) (kJ/mol) | Source |
| 0.1 | 102.13 | researchgate.net |
| 0.3 | 84.36 | researchgate.net |
| 0.5 | 70.18 | researchgate.net |
Role of Equilibrium Shift through Byproduct Removal
The synthesis of aromatic esters like this compound via transesterification is fundamentally an equilibrium-controlled process. numberanalytics.combyjus.com To achieve high yields, the equilibrium must be continuously shifted toward the product side. This is most effectively accomplished by the removal of a volatile byproduct as it is formed, a direct application of Le Chatelier's principle.
In the context of producing this compound or its structural isomer, diphenyl terephthalate (B1205515), common methods involve the reaction of a dialkyl isophthalate/terephthalate with phenol or isophthalic/terephthalic acid with diphenyl carbonate. google.com In the former, an alcohol is the byproduct, while in the latter, phenol is generated. google.com For instance, in the reaction of isophthalic acid and diphenyl carbonate, phenol is the byproduct that must be removed. google.com Similarly, when producing diphenyl terephthalate from dialkyl terephthalate and phenyl acetate, the alkyl acetate byproduct is distilled off to drive the reaction forward.
Mechanism of Melt Transesterification for Polymer Precursors
Melt transesterification is a vital solvent-free method for synthesizing polymer precursors and the polymers themselves, such as aromatic polyesters and polycarbonates. mdpi.comd-nb.info this compound serves as a key monomer in the production of high-performance polymers like polybenzimidazoles. nasa.gov The mechanism involves the exchange of ester groups at high temperatures, typically in the presence of a catalyst. numberanalytics.com
Stepwise Reaction Mechanisms
The transesterification reaction proceeds through a nucleophilic acyl substitution pathway. The mechanism can be catalyzed by either acids or bases. numberanalytics.combyjus.commasterorganicchemistry.com
Under acid-catalyzed conditions, the process is initiated by the protonation of the carbonyl oxygen of the ester group on the this compound. byjus.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of an incoming alcohol or diol monomer. masterorganicchemistry.com This attack forms a tetrahedral intermediate. A proton is then transferred from the attacking hydroxyl group to one of the phenoxy groups. Finally, the protonated phenoxy group departs as phenol (a good leaving group), and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the new ester linkage. byjus.commasterorganicchemistry.com
Under base-catalyzed or catalyst-free high-temperature melt conditions, the mechanism involves the nucleophilic attack of an alkoxide or phenoxide ion (from a diol or bisphenol) on the carbonyl carbon of the ester. byjus.commasterorganicchemistry.com This direct attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a phenoxide anion, which is then protonated by the phenol generated during the reaction to form the more stable phenol molecule. masterorganicchemistry.com Catalysts, such as zinc acetate or titanium alkoxides, play a crucial role by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. mdpi.comrsc.org
Formation of Prepolymeric Species and Intermediates
During melt transesterification for polymer synthesis, the reaction does not immediately produce high molecular weight polymers. Instead, it proceeds through the formation of various low molecular weight intermediates and prepolymeric species (oligomers). researchgate.net
Initially, a monomer unit (e.g., a diol) reacts with this compound to form a monomeric species with one new ester bond and a terminal hydroxyl group. This species can then react with another this compound molecule or another oligomer. As the reaction progresses, a mixture of dimers, trimers, and larger oligomers is formed. researchgate.net The distribution of these species changes over time, gradually shifting towards higher molecular weight polymers as more phenol is removed from the melt. jaci.or.jpresearchgate.net The structure of these intermediates can be block-like initially and may randomize through further intermolecular transesterification reactions as the process continues, depending on the catalyst and reaction conditions. scielo.brresearchgate.net The formation of these prepolymers is accompanied by a steady increase in the melt viscosity. jaci.or.jp
Acyl Chloride Routes
An alternative and often more reactive pathway to this compound involves the use of isophthaloyl dichloride. This method avoids the high temperatures and equilibrium constraints of transesterification. google.com
Isophthaloyl Dichloride and Phenol Reaction
The reaction between isophthaloyl dichloride and phenol is a classic example of nucleophilic acyl substitution to form an ester. This reaction is highly favorable and can often be run at much lower temperatures than melt transesterification. google.com The reaction proceeds rapidly as the chloride ion is an excellent leaving group. Each of the two acyl chloride groups on the isophthaloyl dichloride molecule reacts with a molecule of phenol to form this compound, releasing two molecules of hydrogen chloride (HCl) as a byproduct.
This reaction is the basis for the synthesis of aromatic polyesters (polyarylates) through methods like interfacial or solution polycondensation, where a diacyl chloride (like isophthaloyl dichloride) is reacted with a bisphenol. acs.orgrasayanjournal.co.in The synthesis of the this compound monomer itself via this route provides a high-purity product. google.com One patented method describes reacting isophthaloyl dichloride with phenol to obtain high-purity this compound with yields exceeding 98% and purity greater than 99.5%. google.com
Dual Catalyst Systems (e.g., Azeotropes and Phase-Transfer Catalysts)
To optimize the reaction between isophthaloyl dichloride and phenol, particularly on an industrial scale, dual catalyst systems can be employed. google.com One patented approach utilizes a combination of an azeotrope and a phase-transfer catalyst (PTC). google.com
A phase-transfer catalyst , such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), facilitates the reaction between reactants located in different immiscible phases (e.g., an organic phase and an aqueous phase). google.comwikipedia.org In this context, phenol can be deprotonated by a base (like sodium hydroxide) in an aqueous phase to form the more nucleophilic phenoxide ion. The PTC then transports the phenoxide ion into the organic phase (e.g., cyclohexane) where the isophthaloyl dichloride is dissolved, enabling a rapid reaction. google.comacs.orgwikipedia.org
The use of an azeotrope (e.g., cyclohexane (B81311) and water) in the system can aid in controlling the reaction temperature and removing byproducts. google.com This dual system avoids issues seen in other methods, such as product coloring that can occur in ester exchange methods and the generation of large amounts of phenolic wastewater associated with traditional phase-transfer catalysis methods that require extensive water washing. google.com The described dual-catalyst method is reported to be safe, environmentally friendly, and suitable for industrial production, yielding a product with over 99.5% purity. google.com
Table of Research Findings on Synthesis Routes
| Section | Methodology | Key Reactants | Catalyst/Conditions | Key Findings & Advantages | Reference(s) |
| 2.2.3.4 | Melt Transesterification | Isophthalic acid, Diphenyl carbonate | High Temperature (290-300°C), Vacuum/N₂ Sparge | Equilibrium shift via removal of phenol byproduct is crucial for high yield. | google.com |
| 2.2.4 | Melt Transesterification | This compound, Diols | Heat, Metal catalysts (e.g., Zinc Acetate) | Solvent-free method; viscosity increases with polymer growth. | numberanalytics.comnasa.gov |
| 2.3.1 | Acyl Chloride Route | Isophthaloyl dichloride, Phenol | - | High reactivity, lower temperatures, high yield (>98%) and purity (>99.5%). | google.com |
| 2.3.2 | Acyl Chloride Route | Isophthaloyl dichloride, Phenol | Dual System: Phase-Transfer Catalyst (PTC) & Azeotrope | PTC enhances reaction rate between phases; azeotrope aids control. Avoids issues of product coloring and wastewater. | google.comwikipedia.org |
Solvent Effects (e.g., Dichloroethane, Anhydrous Cyclohexane)
The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and the ease of product purification. Different synthetic methods employ specific solvent systems tailored to the reactants and reaction mechanism.
One notable method involves the reaction of isophthaloyl dichloride with phenol. In this process, a dual-catalyst system is used in conjunction with specific solvents. google.comAnhydrous cyclohexane is utilized to dissolve the isophthaloyl dichloride. google.com The anhydrous nature of the solvent is crucial because it prevents the hydrolysis of the highly reactive isophthaloyl dichloride into isophthalic acid, which would halt the desired esterification reaction. google.com The reaction itself is carried out in a hexanaphthene-water azeotrope, which serves as a suitable inert medium that facilitates the reaction and can be easily recovered and recycled. google.com
Another synthetic route reacts the sodium salt of phenol (sodium phenoxide) with isophthaloyl chloride in dichloroethane . google.com In this process, dichloroethane acts as the solvent in which the reactants are mixed and stirred for several hours. google.com While effective, the use of chlorinated solvents like dichloroethane is often subject to scrutiny under modern green chemistry principles due to potential environmental and health concerns.
In contrast, a prominent industrial method for producing this compound involves the transesterification of isophthalic acid with diphenyl carbonate. epo.orggoogle.com A significant advantage of this approach is that it can be conducted in a molten state at high temperatures, effectively proceeding without the need for a solvent. mdpi.com This solvent-free condition represents a key "green" aspect, as it eliminates the material and energy consumption associated with solvent use, recovery, and disposal. mdpi.com
Reaction Conditions (Temperature, Time, Stirring)
The operational parameters of a chemical reaction, including temperature, duration, and agitation, are critical variables that directly impact the synthesis of this compound.
The transesterification reaction of isophthalic acid and diphenyl carbonate is typically performed at high temperatures, ranging from 250°C to 300°C. google.com In specific examples, the mixture is heated to 290-300°C for approximately 2.5 hours. google.com Continuous mechanical stirring is essential to ensure the homogeneity of the reaction mixture. epo.orggoogle.com The reaction is conducted under an inert nitrogen sparge, which serves the critical function of removing the phenol byproduct as it forms, thereby driving the reaction equilibrium toward the product side. epo.orggoogle.com
Conversely, the synthesis from the sodium salt of phenol and isophthaloyl chloride in dichloroethane operates under much milder temperature conditions, between 5°C and 30°C. google.com However, this lower temperature necessitates a significantly longer reaction time of 5 to 15 hours, during which the reaction liquid is continuously stirred or "whipped". google.com
The method using isophthaloyl dichloride and phenol with a hexanaphthene azeotrope is conducted at reflux temperature. google.com The reactants are added and allowed to react until completion under these conditions. google.com
The following table summarizes the reaction conditions for these different synthetic methods.
Table 1: Reaction Conditions for this compound Synthesis
| Synthetic Method | Reactants | Temperature | Time | Stirring & Other Conditions | Source(s) |
|---|---|---|---|---|---|
| Transesterification | Isophthalic Acid + Diphenyl Carbonate | 250-300°C | 0.5 - 2.5 hours | Mechanical stirring; Nitrogen sparge to remove phenol. | epo.org, google.com |
| Acyl Chloride Condensation | Isophthaloyl Chloride + Sodium Phenoxide | 5-30°C | 5 - 15 hours | Constant stirring ("whipped state"). | google.com |
Green Chemistry Aspects and Industrial Feasibility
The principles of green chemistry—which advocate for waste prevention, energy efficiency, and the use of safer chemicals—are increasingly influencing the selection of industrial chemical processes. essentialchemicalindustry.org The synthesis of this compound provides a clear example of these principles in practice.
The transesterification of isophthalic acid with diphenyl carbonate is notable for its industrial viability and favorable green chemistry profile. epo.orggoogle.com Its ability to be performed without a solvent eliminates a major source of industrial waste and energy consumption. mdpi.com Furthermore, the use of diphenyl carbonate itself is considered a greener alternative to the highly toxic phosgene, which has been used in related polycarbonate manufacturing processes. essentialchemicalindustry.org
The synthesis method employing isophthaloyl dichloride and phenol in a hexanaphthene-water azeotrope also presents strong green credentials. A key advantage is the ability to reclaim and reuse the hexanaphthene solvent, which aligns with the green principle of waste reduction. google.com This process is also designed to solve the problem of treating phenol-containing wastewater, a significant issue in traditional phase-transfer catalysis methods, thereby enhancing its industrial feasibility and environmental profile. google.com
The method using sodium phenoxide and isophthaloyl chloride in dichloroethane is described as a "green environment-friendly synthesis method," likely due to high conversion rates and yields. google.com However, from a contemporary perspective, the use of a chlorinated solvent like dichloroethane would be considered a significant drawback, and alternatives are often sought in modern process design. mdpi.com The industrial feasibility of any route is ultimately tied to its ability to produce a high-purity product efficiently and with manageable environmental impact, making processes that minimize waste and recycle materials particularly attractive. google.comessentialchemicalindustry.org
Comparative Analysis of Synthetic Methods
A comparative analysis of the different synthetic routes to this compound reveals trade-offs between yield, purity, energy costs, and environmental safety.
Yield and Purity Considerations
The efficiency of a synthetic method is primarily judged by the yield and purity of the final product.
Isophthaloyl Dichloride + Phenol Method: This route, which utilizes a dual-catalyst system, is reported to be highly efficient. It achieves an average reaction yield of over 98% and produces this compound with a chromatographic purity greater than 99.5%. google.com Such high purity is advantageous as it may reduce the need for extensive downstream purification steps.
Isophthaloyl Chloride + Sodium Phenoxide Method: This method is claimed to have a high reaction conversion rate and yield, although specific figures are not provided in the referenced abstract. google.com
Transesterification Method: While specific yields for this compound are not detailed in the patent examples, the process is presented as an efficient industrial method. epo.orggoogle.com Transesterification reactions of this type are generally capable of achieving high yields, often in the range of 85-90%, provided the reaction equilibrium is effectively shifted by the removal of byproducts like phenol.
Reaction Conditions and Energy Consumption
Energy consumption is a major factor in the cost and environmental footprint of a chemical process. researchgate.net The different synthetic routes for this compound have vastly different energy profiles.
The transesterification method requires very high temperatures (250-300°C), which entails significant energy consumption to heat the reactants to the molten state and maintain the reaction temperature. google.com Additional energy is required for the vacuum distillation step used to remove excess diphenyl carbonate during purification. epo.orggoogle.com
In stark contrast, the condensation of isophthaloyl chloride with sodium phenoxide is conducted at a much lower temperature range of 5-30°C. google.com This drastically reduces the heating demand compared to the transesterification route. However, this benefit is partially offset by the much longer reaction time of 5-15 hours, which requires sustained energy input for stirring and temperature maintenance. google.com
The method using an azeotropic medium operates at reflux temperature, which is determined by the boiling point of the solvent system, representing an intermediate energy demand. google.com
Environmental Impact and Safety Profiles
The environmental and safety profiles of chemical syntheses are of paramount importance.
Transesterification Route: This method has a favorable environmental profile primarily because it is solvent-free, which eliminates a major waste stream. mdpi.com The primary byproduct, phenol, must be captured and managed. epo.orggoogle.com The use of diphenyl carbonate as a raw material is also a safety and environmental benefit, as it can be produced through a green, non-phosgene route, avoiding highly toxic intermediates. essentialchemicalindustry.org
Acyl Chloride Route in Cyclohexane/Azeotrope: This method is explicitly described as "safe and environment-friendly." google.com Its positive profile stems from the recycling of the solvent and the prevention of difficult-to-treat phenolic wastewater that plagues other methods. google.com
Acyl Chloride Route in Dichloroethane: The use of dichloroethane, a chlorinated solvent, presents potential environmental and occupational health hazards. google.commdpi.com While the process itself may be efficient, the choice of solvent is a significant drawback from a modern safety and environmental standpoint. mdpi.com
Table 2: Comparative Analysis of this compound Synthetic Methods
| Parameter | Transesterification | Acyl Chloride Condensation (in Dichloroethane) | Dual Catalyst Condensation (in Cyclohexane/Azeotrope) |
|---|---|---|---|
| Yield | High | High | >98% google.com |
| Purity | High | High | >99.5% google.com |
| Temperature | Very High (250-300°C) google.com | Low (5-30°C) google.com | Moderate (Reflux) google.com |
| Energy Consumption | High (Heating & Vacuum) | Low (Heating), Moderate (Time) | Moderate |
| Solvent Use | None (Solvent-free) mdpi.com | Dichloroethane (Chlorinated) google.com | Cyclohexane/Azeotrope (Recyclable) google.com |
| Environmental Profile | Favorable (no solvent, non-phosgene route) mdpi.comessentialchemicalindustry.org | Less Favorable (chlorinated solvent) | Favorable (solvent recycling, no phenolic wastewater) google.com |
| Source(s) | epo.org, google.com, mdpi.com, essentialchemicalindustry.org | google.com | google.com |
Scalability for Industrial Production
The industrial-scale synthesis of this compound is critical for its application as a monomer in the production of high-performance polymers. Several methodologies have been developed and optimized for large-scale manufacturing, each with distinct advantages and challenges regarding reaction conditions, catalyst systems, yield, and environmental impact. The primary routes that have demonstrated potential for industrial production include direct esterification, transesterification, and processes starting from isophthaloyl chloride.
One prominent method suitable for large-scale production involves the direct reaction of isophthalic acid with diphenyl carbonate. epo.org This process is advantageous as it avoids the use of acid chlorides, which can be problematic due to the generation of corrosive byproducts. epo.org In a typical industrial setup, isophthalic acid is heated with an excess of diphenyl carbonate in the presence of a stannous oxide (SnO) catalyst. epo.org The reaction is conducted at elevated temperatures, generally between 250°C and 300°C. epo.org A key aspect of this process's scalability is the continuous removal of phenol, a byproduct of the reaction, which is typically achieved by sparging with an inert gas like nitrogen at atmospheric pressure. epo.org This shifts the reaction equilibrium towards the formation of the desired product. After the reaction, which can take from 30 minutes to several hours, the excess diphenyl carbonate is removed by vacuum distillation. epo.org The final product, this compound, is then purified by vacuum distillation at a high temperature. epo.org This method's efficiency and avoidance of harsh reagents make it a viable option for industrial manufacturing. epo.org
Another scalable approach involves the reaction of isophthaloyl dichloride with phenol. google.com A patented method describes a process that utilizes a dual catalyst system to achieve high yields and purity, making it suitable for industrial application. google.com This synthesis is advantageous as it can proceed under milder conditions compared to the diphenyl carbonate route. The reaction between isophthaloyl dichloride and phenol is carried out, and the resulting this compound is purified by reduced pressure distillation. google.com This method is reported to produce this compound with a chromatographic content higher than 99.5% and an average yield exceeding 98%. google.com A significant advantage highlighted for industrial scalability is the avoidance of issues seen in other methods, such as product coloring that can occur with ester exchange methods and the generation of large volumes of phenol-containing wastewater associated with traditional phase-transfer catalysis. google.com
A variation of the acid chloride route involves the direct reaction of the sodium salt of phenol (sodium phenoxide) with isophthaloyl chloride in a suitable solvent like dichloroethane. google.com This process can be conducted at a much lower temperature range of 5-30°C. google.com The reaction proceeds over several hours with stirring. Post-reaction, the mixture is washed with water, and the organic phase containing the product is separated. The solvent is then removed by distillation, and the crude product is purified by recrystallization to yield the final this compound. google.com The high conversion rate and yield, coupled with the mild reaction conditions, present this as an environmentally friendly and simple process for industrial synthesis. google.com
The table below provides a comparative overview of the key parameters for different industrial synthesis methodologies for this compound.
| Parameter | Direct Esterification (from Isophthalic Acid) | Acid Chloride Route (from Isophthaloyl Dichloride) | Sodium Phenoxide Route |
| Reactants | Isophthalic acid, Diphenyl carbonate epo.org | Isophthaloyl dichloride, Phenol google.com | Sodium salt of phenol, Isophthaloyl chloride google.com |
| Catalyst | Stannous oxide (SnO) epo.org | Dual catalyst system google.com | Not explicitly required, reaction driven by reactants' nature google.com |
| Temperature | 250°C - 300°C epo.org | Not specified, but generally milder than direct esterification google.com | 5°C - 30°C google.com |
| Reaction Time | 0.5 - several hours epo.org | Several hours google.com | 5 - 15 hours google.com |
| Key Process Step | Continuous removal of phenol byproduct epo.org | Reduced pressure distillation for purification google.com | Water washing and recrystallization google.com |
| Reported Yield | Substantial formation evident after 30 minutes epo.org | > 98% google.com | High google.com |
| Product Purity | Recovered by vacuum distillation epo.org | > 99.5% google.com | High, obtained after recrystallization google.com |
| Industrial Suitability | Advantageous over processes using acid chlorides or phenyl acetates epo.org | Safe, environmentally friendly, avoids issues of other methods google.com | Green, simple, and convenient operation google.com |
Polybenzimidazole (PBI) Formation
The synthesis of PBI through the condensation of this compound with an aromatic tetramine (B166960) is a well-established method for producing polymers with exceptional thermal stability. tandfonline.combenicewiczgroup.com This process is typically carried out via a two-stage melt/solid phase polymerization. benicewiczgroup.comub.edu The reaction involves heating the monomers, which leads to the formation of a prepolymer that is subsequently heated at a higher temperature to achieve a high molecular weight polymer. google.comgoogle.com The resulting PBI, specifically poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole], is a golden brown powder known for its high decomposition temperature and lack of a melting point. ub.edu
Condensation Polymerization with Aromatic Tetramines (e.g., 2,2',3,3'-tetraaminobiphenyl, 3,3',4,4'-tetraaminobiphenyl)
The formation of PBI relies on the condensation reaction between this compound and an aromatic tetraamine. Two common tetramines used in this synthesis are 2,2',3,3'-tetraaminobiphenyl and 3,3',4,4'-tetraaminobiphenyl (TAB). ub.edutandfonline.com
The reaction with 3,3',4,4'-tetraaminobiphenyl is a widely used industrial process. benicewiczgroup.comub.edupolympart.ir Stoichiometric quantities of this compound and TAB are heated together, often in a multi-stage process. ub.edugoogle.com The initial stage involves heating the reactants to temperatures around 300°C to form a foamed prepolymer. google.com This prepolymer is then crushed and subjected to a second heating stage at higher temperatures, for example, up to 380°C or 400°C, to advance the polymerization and increase the polymer's inherent viscosity and molecular weight. google.comtandfonline.com
Similarly, the condensation of this compound with 2,2',3,3'-tetraaminobiphenyl proceeds under vacuum or an inert atmosphere to produce poly-2,2'-(m-phenylene)-5,5'-bibenzimidazole. tandfonline.comtandfonline.com This reaction has been a subject of detailed mechanistic studies to understand the structural evolution of the polymer during synthesis. tandfonline.com
| Dicarboxylic Acid Derivative | Aromatic Tetramine | Resulting PBI Type |
|---|---|---|
| This compound (DPIP) | 3,3',4,4'-tetraaminobiphenyl (TAB) | poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] |
| This compound (DPIP) | 2,2',3,3'-tetraaminobiphenyl | poly-2,2'-(m-phenylene)-5,5'-bibenzimidazole |
Mechanistic Pathways of PBI Formation
The conversion of this compound and an aromatic tetramine into PBI is a complex process involving several intermediate steps. Detailed investigations have elucidated a specific reaction pathway that differs from earlier assumptions.
The mechanism for polybenzimidazole formation involves a sequential loss of volatile products. tandfonline.comtandfonline.com Initially, the reaction proceeds with the elimination of phenol. tandfonline.comtandfonline.com This is followed by the subsequent evolution of water at higher temperatures to form the final stable benzimidazole structures. tandfonline.comtandfonline.com This two-step elimination is a key feature of the condensation mechanism, where the phenoxy group, being a better leaving group, is eliminated first. tandfonline.com
During the polymerization process, particularly in the prepolymer stage formed at temperatures between 260°C and 300°C, the polymer structure is not yet fully cyclized. tandfonline.comtandfonline.com Analysis of this prepolymer reveals the presence of both benzimidazole and hydroxybenzimidazoline structures. tandfonline.comtandfonline.com Importantly, the prepolymer is found to be essentially free from phenoxybenzimidazole structures, supporting the mechanism that phenol is lost in the initial reaction stages. tandfonline.comtandfonline.com The hydroxybenzimidazoline serves as an intermediate structure which, upon further heating, eliminates water to form the final, fully aromatic benzimidazole ring.
| Stage | Temperature Range | Key Events | Volatile Products | Dominant Structural Features |
|---|---|---|---|---|
| Prepolymer Formation | 260°C - 300°C | Initial condensation and formation of an intermediate polymer. | Phenol | Benzimidazole and Hydroxybenzimidazoline |
| Final Polymerization | >300°C (up to 400°C) | Cyclization and molecular weight increase. | Water | Fully formed Benzimidazole |
To confirm the mechanistic pathway, prepolymeric species have been isolated at various stages of the polymerization. tandfonline.com The characterization of these intermediates through spectral studies and elemental analysis has been crucial. tandfonline.comtandfonline.com By analyzing the functionality of the prepolymer and the rates of formation of volatile products at different stages, researchers have been able to build a definitive model of the reaction. tandfonline.com This approach confirmed that the initial reaction involves the elimination of phenol, leading to a prepolymer containing a mix of hydroxybenzimidazoline and benzimidazole units, which then fully converts to polybenzimidazole at higher temperatures through the elimination of water. tandfonline.comtandfonline.com
Catalytic Effects in PBI Synthesis
The synthesis of PBI from this compound and aromatic tetramines can be influenced by the presence of catalysts. While the reaction can proceed without them, certain compounds can be added to affect the reaction. For instance, triphenyl phosphite has been used as a catalyst in the two-stage polymerization process involving 3,3',4,4'-tetraaminobiphenyl and this compound. google.com The catalyst is typically used in small molar percentages relative to the monomers. google.com The use of such catalysts can play a role in achieving high molecular weight polymers with desirable properties. google.com
Structural Features Affecting Polymer Properties
The properties of polymers derived from this compound are intrinsically linked to the meta-catenation of the benzene (B151609) ring in the isophthalate moiety. Unlike its linear para-isomer, diphenyl terephthalate, the angled structure of this compound imparts distinct characteristics to the polymer chain.
Chain Geometry: The 1,3-substitution pattern of the isophthalate unit introduces a significant kink or bend in the polymer backbone, typically around 120 degrees. This disruption of linearity prevents the efficient, close packing of polymer chains that is characteristic of terephthalate-based polymers.
Crystallinity and Solubility: The irregular, non-linear structure reduces the degree of crystallinity in the resulting polymers. This often leads to materials that are amorphous or semi-crystalline. A direct consequence of reduced crystallinity is enhanced solubility in organic solvents. For instance, aromatic polyamides containing isophthaloyl units are generally more soluble than their terephthaloyl counterparts, which simplifies processing and film casting. mdpi.com
Thermal Properties: The disruption in chain packing also affects the thermal properties. While the aromatic nature of the monomer ensures high thermal stability, the glass transition temperature (Tg) of isophthalate-based polymers may be lower than that of their terephthalate-based analogues due to the less compact structure and weaker interchain forces. However, they remain high-performance materials suitable for high-temperature applications.
The introduction of the isophthalate kink is a key molecular design strategy to balance thermal performance with processability, particularly solubility.
High-Temperature Molding and Processing Characteristics
Polymers synthesized using this compound are classified as high-performance or engineering plastics, necessitating high-temperature processing techniques. The processing window is dictated by the polymer's thermal transitions, primarily the glass transition temperature (Tg) and the melting temperature (Tm) for semi-crystalline polymers.
Melt Processing: For thermoplastic systems like polyestercarbonates, high temperatures, often in the range of 280-350°C, are required for melt processing techniques such as injection molding and extrusion. umd.edu The presence of the isophthalate unit can improve melt flow compared to more rigid polymers by lowering the melt viscosity.
Solution Processing: For less tractable polymers like the precursors to polybenzoxazoles (poly(o-hydroxyamides)), solution processing is the preferred method. The enhanced solubility imparted by the isophthalate structure allows the polymer to be dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone) to be cast into films or spun into fibers. Subsequent thermal treatment at high temperatures is then used to convert the precursor into the final, infusible polymer.
Below is a table summarizing the general processing characteristics influenced by the incorporation of isophthalate units.
| Property | Influence of Isophthalate Structure | Typical Processing Temperature Range | Processing Methods |
| Melt Viscosity | Reduced compared to linear isomers | 280 - 350°C | Injection Molding, Extrusion |
| Solubility | Increased in polar aprotic solvents | Ambient (for solution) | Solution Casting, Fiber Spinning |
| Thermal Stability | High, suitable for high-temperature use | > 300°C (for curing/cyclization) | Thermal Curing, Annealing |
Poly(benzoxazole) (PBO) Precursor Synthesis
This compound is a key reactant in the synthesis of poly(o-hydroxyamides) (PHAs), which are the soluble precursors to rigid-rod polybenzoxazoles (PBOs). PBOs are known for their exceptional thermal stability and mechanical strength. The synthesis is a two-step process involving the initial formation of the PHA followed by a thermal cyclization to the PBO.
Polycondensation to Poly(o-hydroxyamide)
The first step is a polycondensation reaction. In this process, this compound reacts with a bis(o-aminophenol) monomer in a polar aprotic solvent. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the bis(o-aminophenol) attacks the carbonyl carbon of the ester group in this compound. This forms a stable amide linkage and releases phenol as a byproduct. The reaction is typically carried out at low to moderate temperatures to yield a high molecular weight, soluble poly(o-hydroxyamide). researchgate.net This precursor polymer can then be processed before being converted to the final, intractable PBO.
Specific Reactants (e.g., 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane)
A common bis(o-aminophenol) monomer used in this synthesis is 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, often abbreviated as 6F-AP. The use of this fluorinated monomer imparts several desirable properties to the resulting polymer, including enhanced solubility, improved thermal stability, and a lower dielectric constant.
The polycondensation reaction between this compound and 6F-AP produces a fluorinated poly(o-hydroxyamide) (6F-PHA). The presence of the bulky, flexible hexafluoroisopropylidene (6F) group further disrupts chain packing, significantly improving the solubility of the precursor polymer in common organic solvents. researchgate.net
The table below details the reactants for this specific synthesis.
| Reactant Name | Chemical Structure | Role in Reaction |
| This compound | C₂₀H₁₄O₄ | Aromatic Di-ester Monomer |
| 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) | C₁₅H₁₂F₆N₂O₂ | Aromatic Diamine Monomer |
| Product | Structure | Polymer Type |
| Fluorinated Poly(o-hydroxyamide) (6F-PHA) | Repeating unit shown | Precursor Polymer |
Polycarbonate Synthesis (via Diphenyl Carbonate Intermediate)
While this compound is not a direct precursor to a diphenyl carbonate intermediate, it is used as a comonomer in the synthesis of high-performance copolymers, specifically polyesterpolycarbonates. This process modifies the standard melt transesterification of polycarbonates by incorporating ester linkages into the polymer backbone.
Transesterification Polymerization with Bisphenol A
In the industrial synthesis of polycarbonates, diphenyl carbonate is reacted with Bisphenol A (BPA) in a melt transesterification process. umd.eduwikipedia.org To create a polyesterpolycarbonate, this compound is added to the reaction mixture along with diphenyl carbonate and BPA. google.com
The polymerization is driven by high temperatures (250-300°C) and vacuum, which facilitates the removal of the phenol byproduct. The reaction proceeds through two parallel transesterification pathways:
The reaction between the carbonate groups (from diphenyl carbonate) and the hydroxyl groups of BPA forms carbonate linkages.
The reaction between the ester groups (from this compound) and the hydroxyl groups of BPA forms ester linkages.
The resulting polymer is a random copolymer containing both carbonate and isophthalate ester units in the main chain. The incorporation of the isophthalate units modifies the properties of the final material, often improving its toughness and altering its thermal characteristics compared to a standard Bisphenol A polycarbonate. google.com
The reactants and resulting copolymer structure are outlined in the table below.
| Reactant Name | Role in Reaction |
| This compound | Source of Ester Linkages |
| Diphenyl Carbonate | Source of Carbonate Linkages |
| Bisphenol A (BPA) | Dihydroxy Monomer |
| Product | Polymer Type |
| Polyesterpolycarbonate | Random Copolymer |
Polymerization and Polymer Science Applications of Diphenyl Isophthalate
1 Kinetic Modeling and Polymerization Studies
The polymerization involving aromatic diesters like diphenyl isophthalate is a complex process. Kinetic modeling is essential for understanding the reaction mechanisms, optimizing process conditions, and controlling the molecular structure of the final polymer.
The free-radical polymerization of monomers like diallyl isophthalate has been investigated using kinetic models that account for strong diffusion limitations from the very beginning of the reaction. exlibrisgroup.com Such models integrate diffusion limitations as a fundamental part of the chain propagation and termination steps. fkit.hr For melt transesterification processes, such as the reaction between diphenyl carbonate (a compound structurally related to this compound) and bisphenol-A, kinetic models have been developed based on nucleophilic substitution mechanisms. researchgate.net These models can be adapted to understand the polymerization of this compound.
Key parameters in these models include the rate coefficients for propagation (kp) and termination (kt). For example, in the bulk polymerization of diallyl terephthalate (B1205515), a structural isomer of diallyl isophthalate, activation energies derived from kinetic modeling were found to be 36.9 kJ mol-1 for propagation and 144.7 kJ mol-1 for termination. fkit.hr A new kinetic model developed for diallyl phthalate (B1215562) isomers requires the inclusion of only two new kinetic parameters, kDegC and kPC, which are obtained as a ratio from experimental data. exlibrisgroup.com
| Parameter | Description | Typical Values/Findings |
| kp | Propagation rate coefficient | Influenced by monomer type and reaction conditions. For some free-radical polymerizations, kp can be in the range of hundreds to 103 L mol-1 s-1. cmu.edu |
| kt | Termination rate coefficient | Highly dependent on diffusion; can be in the range of 1 x 107 L mol-1 s-1 in non-diffusion-limited systems. cmu.edu |
| Activation Energy (Ea) | Energy barrier for the reaction | For diallyl terephthalate polymerization, Ea for propagation is ~36.9 kJ mol-1 and for termination is ~144.7 kJ mol-1. fkit.hr |
Temperature is a critical parameter in polymerization, affecting both reaction rates and the final properties of the polymer. d-nb.info Increasing the reaction temperature generally increases the polymerization rate. researchgate.net In the synthesis of this compound from isophthalic acid and diphenyl carbonate, temperatures are typically maintained between 250°C and 300°C. epo.org Balancing the reactivity between different functional groups, such as the endo- and exo-hydroxyls of isosorbide, can be promoted by increasing the reaction temperature, which accelerates transesterification. rsc.orgresearchgate.net
Catalysts are crucial for achieving efficient polymerization. Various catalysts are used, including tin-based compounds like stannous oxide (SnO) for the synthesis of this compound itself. epo.org In the context of polymerization, lithium hydroxide (B78521) monohydrate (LiOH·H2O) has been identified as an effective "dual activation" catalyst in other organic reactions, such as Knoevenagel and Claisen-Schmidt condensations. semanticscholar.orgresearchgate.netresearchgate.net Its basic nature allows it to facilitate reactions by generating reactive intermediates. While specific studies on LiOH·H2O with this compound polymerization are not prevalent, its role as a basic catalyst is relevant to the transesterification chemistry involved in polycarbonate synthesis.
| Factor | Effect on Polymerization |
| Temperature | Higher temperatures generally increase the reaction rate and can help balance the reactivity of different functional groups. d-nb.inforsc.org |
| Catalyst | Essential for achieving high reaction rates and conversions. Basic catalysts like LiOH·H2O can activate reactants in condensation reactions. semanticscholar.orgresearchgate.net |
2 Bio-based Polycarbonate Synthesis (e.g., Isosorbide)
A significant application of diphenyl carbonate, and by extension this compound, is in the synthesis of bio-based polycarbonates. Isosorbide (ISB), a rigid diol derived from glucose, is a key renewable monomer used for this purpose. rsc.orgtandfonline.com The melt polycondensation of isosorbide with a diphenyl carbonate source produces poly(isosorbide carbonate) (PIC), a promising and environmentally friendly alternative to conventional polycarbonates like those based on bisphenol-A. rsc.org
Isosorbide possesses two secondary hydroxyl groups with different stereochemistry: an endo-OH and an exo-OH. acs.org For a long time, the exo-OH was considered more reactive than the endo-OH due to less steric hindrance. rsc.org However, recent studies combining experimental work and computational analysis have challenged this assumption. In the absence of a catalyst, the endo-OH group can exhibit higher reactivity in transesterification with diphenyl carbonate. rsc.orgrsc.org This enhanced reactivity is attributed to its strong nucleophilic ability, which can overcome the steric hindrance. rsc.orgresearchgate.net
The choice of catalyst can preferentially activate one hydroxyl group over the other. Preferential activation of the exo-OH can be achieved by using catalysts with cations that have a reduced coordination ability or by enhancing the alkalinity of the catalytic anions. rsc.orgresearchgate.net Despite the lower reactivity of the exo-OH on the isosorbide monomer, terminal exo-OH groups on growing oligomer chains show higher reactivity than terminal endo-OH groups. rsc.org This explains the experimental observation that isosorbide-based polycarbonates are often terminated by endo-OH groups. researchgate.net
The quality of the isosorbide monomer is critical for producing high-quality poly(isosorbide carbonate). rsc.org Trace organic impurities present in the isosorbide raw material can significantly affect the polymerization process. researchgate.net For instance, polyol impurities can alter the transesterification kinetics, molecular structure, and final properties of the polymer. rsc.org
A study investigating the effect of specific impurities revealed that:
Glycerol: The presence of glycerol significantly increases the rate of transesterification between isosorbide and diphenyl carbonate. However, it also leads to an increase in hydroxyl end-groups, which hinders polymerization and results in a substantial decrease in the polymer's molecular weight. rsc.org
2-deoxy-D-ribose: This impurity decreases the transesterification rate and can induce side reactions, such as the ring-opening of isosorbide. This ultimately leads to cross-linking of the polymer chains and an increase in the final molecular weight. rsc.org
Both types of impurities can also cause undesirable yellowing of the final polymer. rsc.org
| Impurity | Effect on Transesterification Rate | Effect on Molecular Weight (Mη) | Other Effects |
| Glycerol | Increases rate rsc.org | Decreases Mη by ~30,754 g mol-1 rsc.org | Increases hydroxyl end-groups, causes yellowing rsc.org |
| 2-deoxy-D-ribose | Decreases rate rsc.org | Increases Mη by ~18,655 g mol-1 rsc.org | Induces cross-linking, causes more significant yellowing rsc.org |
To enhance the sustainability profile of bio-based polycarbonates, there is growing interest in using metal-free catalysts to avoid issues of metal contamination in the final product. rsc.org Various organic catalysts have been explored for the synthesis of poly(isosorbide carbonate). acs.org Ionic liquids and strong organic bases have shown particular promise. rsc.orgrsc.org
For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been used as an effective organo-catalyst. rsc.org Quaternary ammonium (B1175870) hydroxides, such as tetraethylammonium hydroxide ([TEA][OH]) and hexadecyl trimethylammonium hydroxide ([HTMA][OH]), have also been studied. acs.orgacs.org These catalysts are proposed to operate through a synergistic mechanism where the cation and anion both play a role in activating the reactants. acs.orgacs.org
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms in polycarbonate synthesis. mdpi.commdpi.com DFT calculations allow researchers to model reaction pathways, calculate energy barriers, and understand the roles of catalysts at a molecular level. acs.orgacs.org
Studies using DFT have provided key insights into:
Reaction Pathways: DFT calculations have helped to identify the most energetically favorable reaction routes. For the synthesis of PIC catalyzed by [TEA][OH], energy profiles revealed that a synergistic catalytic mechanism is the preferred pathway. acs.orgacs.org
Catalyst Activity: By calculating the energy barriers for reactions involving different catalysts, researchers can predict their relative efficiency. For instance, DFT calculations showed that [HTMA][OH] exhibits exceptionally low energy barriers of 29.1 kcal/mol for the exo-OH and 30.0 kcal/mol for the endo-OH, aligning with experimental observations of its high catalytic efficiency. acs.orgacs.orgfigshare.com
Reactivity of Functional Groups: DFT has been used to investigate the intrinsic reactivity of the endo- and exo-OH groups on isosorbide, confirming that the endo-OH has a strong nucleophilic ability that can surpass its steric hindrance. rsc.orgresearchgate.net
These computational approaches provide a deeper understanding of the interplay between steric and electronic effects, which is crucial for the rational design of more efficient catalysts for bio-based polymer synthesis. acs.orgfigshare.com
Bio-based Polycarbonate Synthesis (e.g., Isosorbide)
Catalytic Molecularly Imprinted Polymers (MIPs)3.4.1. Application in Selective Hydrolysis of Diphenyl Carbonate 3.4.2. Kinetic Constants and Enzyme-like Behavior (Michaelis-Menten kinetics) 3.4.3. Template Inhibition Studies 3.4.4. Effect of Polymerization Technique (Bulk vs. Suspension)
Consequently, the generation of an article strictly adhering to the provided outline with a focus on this compound in this catalytic context is not possible without speculating or fabricating data, which would compromise the scientific accuracy of the content.
Degradation Studies and Environmental Fate
Hydrolysis Pathways
Hydrolysis represents a significant abiotic degradation route for diphenyl isophthalate (B1238265), involving the cleavage of its ester bonds. This process can be catalyzed by either acids or bases, leading to the formation of its constituent molecules.
The ester linkages in diphenyl isophthalate are susceptible to hydrolysis under both acidic and basic conditions. In the presence of water, particularly with trace amounts of moisture, this reaction can proceed, yielding isophthalic acid and phenol (B47542) as the primary products. researchgate.net The general mechanism for ester hydrolysis involves a nucleophilic attack on the carbonyl carbon of the ester group.
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfer and elimination of a phenol molecule result in the formation of isophthalic acid.
C₂₀H₁₄O₄ (this compound) + 2H₂O → C₈H₆O₄ (Isophthalic Acid) + 2C₆H₆O (Phenol)
Biodegradation Mechanisms
The microbial degradation of this compound is a key process in its removal from the environment. Various microorganisms, including bacteria and actinomycetes, have been shown to break down phthalate (B1215562) esters. nih.govinternationalscholarsjournals.com
Bacteria are primary mediators in the biodegradation of phthalate esters. nih.gov Genera such as Sphingomonas have been identified as effective degraders of diphenyl phthalate, a close isomer of this compound. nih.gov It is highly probable that similar bacterial strains can also metabolize this compound. The initial step in bacterial degradation involves the enzymatic hydrolysis of the ester bonds. nih.gov
Actinomycetes, a group of filamentous bacteria, are also known for their ability to degrade complex organic compounds, including plastics and their additives. internationalscholarsjournals.com Their filamentous growth allows them to colonize and penetrate solid substrates, while their production of a wide array of extracellular enzymes enables the breakdown of complex polymers. While specific studies on the degradation of this compound by actinomycetes are not extensively documented, their known metabolic capabilities suggest they play a role in its environmental breakdown.
The biodegradation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the rates and pathways may differ significantly.
Under aerobic conditions, the degradation of phthalate esters is generally more rapid. nih.gov The initial hydrolysis to isophthalic acid is followed by further aerobic catabolism.
Under anaerobic conditions, the degradation process can still proceed, but often at a slower rate. nih.gov Studies on isophthalate, the primary intermediate, show that it can be degraded by syntrophic bacteria such as Syntrophorhabdus aromaticivorans. nih.gov In anaerobic environments, isophthalate is typically converted to benzoyl-CoA, which then enters a central anaerobic degradation pathway. nih.gov The complete mineralization under anaerobic conditions ultimately produces methane (B114726) and carbon dioxide.
Table 1: Comparison of Aerobic and Anaerobic Degradation of Phthalate Esters
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |
| Degradation Rate | Generally faster | Generally slower |
| Primary Degraders | Pseudomonas, Sphingomonas | Syntrophorhabdus |
| End Products | Carbon dioxide, water | Methane, carbon dioxide |
This table is illustrative and based on general findings for phthalate esters.
Several environmental factors can influence the rate of this compound biodegradation.
Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, an increase in temperature, up to an optimal point (typically around 30-37°C for many mesophilic bacteria), will increase the rate of biodegradation. acs.orgmdpi.comresearchgate.net Lower temperatures can significantly slow down the degradation process.
Microbial Activity: The rate of biodegradation is directly linked to the presence, abundance, and metabolic activity of capable microbial populations. Environments with a high diversity and density of adapted microorganisms will exhibit faster degradation rates. The process can be enhanced by the synergistic action of different microbial species. nih.gov
pH: The pH of the environment affects both the chemical stability of the compound and the activity of microbial enzymes. Most phthalate-degrading microorganisms function optimally within a neutral pH range (around 7.0). mdpi.com Extreme pH values can inhibit microbial growth and enzymatic function.
Table 2: Influence of Environmental Factors on Phthalate Ester Biodegradation
| Factor | Effect on Degradation Rate | Optimal Condition (General) |
| Temperature | Increases with temperature up to an optimum | 30-37°C |
| pH | Highest at neutral pH, inhibited by extremes | ~7.0 |
| Microbial Population | Increases with higher density and activity | High |
| Oxygen | Faster in the presence of oxygen | Aerobic |
This table provides a general overview based on studies of various phthalate esters.
The biodegradation of this compound proceeds through a stepwise pathway involving the formation of several intermediate products. The primary mechanism is the sequential hydrolysis of the two ester bonds.
The first step is the enzymatic hydrolysis of one ester linkage, resulting in the formation of monophenyl isophthalate and phenol. This reaction is catalyzed by esterases produced by microorganisms. nih.gov
C₂₀H₁₄O₄ (this compound) + H₂O → C₁₄H₁₀O₄ (Monophenyl Isophthalate) + C₆H₆O (Phenol)
The monophenyl isophthalate is then further hydrolyzed by another enzymatic action, which cleaves the second ester bond. This step yields isophthalic acid and another molecule of phenol. nih.gov
C₁₄H₁₀O₄ (Monophenyl Isophthalate) + H₂O → C₈H₆O₄ (Isophthalic Acid) + C₆H₆O (Phenol)
Isophthalic acid is a key intermediate that can be further metabolized by microorganisms. Under aerobic conditions, it is typically hydroxylated and then enters central metabolic pathways. Under anaerobic conditions, it can be converted to benzoyl-CoA and subsequently mineralized. nih.gov Research on the biodegradation of the isomeric diphenyl terephthalate (B1205515) also confirms the formation of the corresponding dicarboxylic acid (terephthalic acid) as a key intermediate.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are recognized as highly effective methods for degrading recalcitrant organic pollutants, including various phthalate esters, by generating powerful oxidizing species like hydroxyl radicals (•OH). iwaponline.comresearchgate.net While specific studies on this compound are sparse, the principles derived from research on the broader PAE class are applicable.
Photocatalysis : This process utilizes a semiconductor catalyst (like TiO₂) and light to generate reactive oxygen species. beilstein-journals.org It has proven effective for degrading various organic pollutants. beilstein-journals.orgtandfonline.com For example, new coordination polymers have been synthesized that show good photocatalytic activity for the degradation of organic dyes under UV light, suggesting potential applicability for other aromatic compounds. tandfonline.com
Fenton and Fenton-like Processes : The classic Fenton process (Fe²⁺/H₂O₂) generates hydroxyl radicals and is a powerful AOP for oxidizing hazardous organic compounds. researchgate.nettandfonline.comhnu.edu.cn Studies on diallyl phthalate and other PAEs confirm the efficacy of Fenton oxidation, achieving high rates of mineralization. mdpi.com Fenton-like reagents, such as Mn²⁺/H₂O₂ and Cr²⁺/H₂O₂, have also been developed and shown to be effective in degrading dimethyl, diethyl, and diphenyl phthalate. researchgate.net
Ozonation : Ozone (O₃) is a strong oxidant that can directly degrade organic compounds or do so via the formation of hydroxyl radicals, particularly in peroxide-assisted systems (O₃/H₂O₂). core.ac.ukresearchgate.net Ozonation has been successfully applied to remove a wide range of contaminants, including pesticides and plasticizers, from water. core.ac.uk
Sonolysis : This method uses high-frequency ultrasound to create acoustic cavitation—the formation and collapse of microscopic bubbles—which generates localized high temperatures and pressures, leading to the formation of reactive radicals and the degradation of pollutants. iwaponline.com It is often used in conjunction with other AOPs to enhance degradation efficiency. iwaponline.com
UV-based AOPs are a significant category of treatment technologies. iwaponline.com The direct photolysis of compounds by UV light can be one degradation route. More commonly, UV is combined with oxidants like hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃) to accelerate the generation of hydroxyl radicals, leading to more efficient pollutant destruction. core.ac.ukmdpi.com These methods have been shown to effectively degrade various contaminants of emerging concern, including pharmaceuticals and personal care products (PPCPs), and are a major focus of research for PAE degradation. iwaponline.commdpi.com
Combining different treatment methods often leads to enhanced degradation efficiency and more complete mineralization of pollutants. iwaponline.com Synergistic approaches are particularly promising for complex and persistent contaminants.
Coupled AOPs : Methods such as photo-Fenton (combining Fenton's reagent with UV light), sono-Fenton, and O₃/UV have demonstrated better results for PAE degradation than individual processes alone. iwaponline.comukwms.ac.id
AOPs and Bioremediation : A common strategy involves using an AOP as a pre-treatment step to break down a complex, toxic molecule into more biodegradable intermediates. hnu.edu.cn This is followed by a biological treatment step to complete the mineralization process, which can be more cost-effective and sustainable. hnu.edu.cn This combined approach has been successfully used for wastewater containing phthalates and other recalcitrant compounds. hnu.edu.cn
Phytoremediation and Biochar : For soil contamination, integrating biochar with phytoremediation is a synergistic strategy. mdpi.comresearchgate.net Biochar can adsorb pollutants and improve soil conditions, while plants and their associated rhizosphere microorganisms can degrade the contaminants. mdpi.comresearchgate.net
Table 1: Overview of Advanced Oxidation Processes for Phthalate Ester Degradation
| Process | Description | Primary Oxidant | Applicability to Phthalates | Reference(s) |
|---|---|---|---|---|
| Photocatalysis | Uses a semiconductor and light to create electron-hole pairs, leading to radical formation. | •OH, O₂•⁻ | Effective for various organic pollutants; specific data on DPIP is limited. | tandfonline.com, beilstein-journals.org |
| Fenton Process | Reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in acidic conditions. | •OH | Highly effective for general PAE degradation and mineralization. | researchgate.net, tandfonline.com, mdpi.com |
| Ozonation | Use of ozone (O₃) to directly or indirectly oxidize pollutants. | O₃, •OH | Proven effective for a wide range of organic contaminants. | core.ac.uk, researchgate.net |
| UV/H₂O₂ | Combination of ultraviolet light and hydrogen peroxide. | •OH | Widely studied and effective for degrading various PAEs and other CECs. | iwaponline.com, mdpi.com |
| Photo-Fenton | Fenton process enhanced by UV light, increasing the rate of •OH generation. | •OH | More efficient than standard Fenton for wastewater treatment. | hnu.edu.cn, ukwms.ac.id |
Note: This table summarizes processes effective for the general class of phthalate esters. Research specifically targeting this compound is not widely available.
Environmental Distribution and Remediation Strategies
The presence of phthalate esters is ubiquitous in various environmental compartments, including water, soil, sediment, and air, due to their widespread use and tendency to leach from consumer and industrial products. plos.orgmdpi.comresearchgate.net Concentrations can range from nanogram to microgram levels per liter in water or per gram in soil and sediment. iwaponline.commdpi.com
However, data on the specific occurrence of this compound (DPIP) are exceptionally rare. In a comprehensive study of PAE contamination in the sediments of a large Chinese lake, 16 individual PAE components were detected, but this compound was notably absent. nomresearch.cn This suggests that either its environmental input is negligible compared to other phthalates like DEHP and DBP, or it degrades too rapidly to be detected. plos.orgnomresearch.cn Its primary documented use in an environmental context is as a surrogate standard in analytical methods for determining other phthalate esters in samples of water, soil, and sludge, where it is intentionally added for quality control. epa.gov This use highlights its stability for analytical purposes but also underscores its general absence as a widespread environmental contaminant.
Table 2: Reported Environmental Occurrence of this compound (DPIP)
| Matrix | Location/Study | Concentration Range | Detection Frequency | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Surface Sediment | Lake Chaohu, China | Not Detected | 0% | DPIP was analyzed for but absent among 16 detected PAEs. | nomresearch.cn |
| Water, Soil, Sludge | US EPA Method 8061A | Not Applicable | Not Applicable | Suggested as a surrogate standard for analytical testing. | epa.gov |
Adsorption and Bioavailability in Environmental Matrices
The environmental fate and impact of this compound are significantly influenced by its adsorption behavior in various environmental compartments, such as soil and sediment, which in turn dictates its bioavailability to microorganisms for degradation.
Adsorption in Soil and Sediment
The adsorption of organic compounds like this compound to soil and sediment is a critical process that affects their mobility, transport, and bioavailability. hnu.edu.cn Generally, the sorption of phthalate esters in soil is influenced by several factors, including the physicochemical properties of the compound and the characteristics of the soil or sediment. researchgate.net
The hydrophobicity of a phthalate ester, often indicated by its octanol-water partition coefficient (Kow), is a primary determinant of its adsorption. frontiersin.org Compounds with higher Kow values tend to be more hydrophobic and exhibit stronger adsorption to soil organic matter. mdpi.com While specific experimental data for the adsorption of this compound is scarce in publicly available literature, its structure, featuring two phenyl rings, suggests a significant hydrophobic character. This hydrophobicity would likely lead to strong adsorption onto organic matter in soil and sediment, reducing its concentration in the aqueous phase. princeton.edu
Studies on other phthalate esters have shown that soil organic matter is the primary sorbent. researchgate.net For instance, research on Dimethyl Phthalate and Diethyl Phthalate demonstrated that adsorption is more significant in soils with higher organic content. researchgate.net The interaction is often a combination of surface adsorption and hydrophobic partitioning. researchgate.net The aromatic rings of this compound could also participate in π-π interactions with components of soil organic matter, further enhancing its adsorption. hnu.edu.cn
The following table, derived from studies on various phthalate esters, illustrates the typical range of organic carbon-normalized sorption coefficients (Koc), which quantifies the extent of adsorption to soil or sediment organic carbon. It is important to note that these values are for other phthalate esters and are provided for illustrative purposes due to the lack of specific data for this compound.
Illustrative Adsorption Coefficients for Various Phthalate Esters
| Phthalate Ester | Log Koc (L/kg) | Sediment Type | Reference |
|---|---|---|---|
| Dihexyl Phthalate (DHP) | 4.72 | EPA 8 (0.15% OC) | oup.com |
| Di(2-ethylhexyl) Phthalate (DEHP) | 5.68 | EPA 18 (0.66% OC) | oup.com |
| Diisodecyl Phthalate (DIDP) | 5.46 | EPA 21 (1.88% OC) | oup.com |
| Ditridecyl Phthalate (DTDP) | 6.26 | EPA 21 (1.88% OC) | oup.com |
Bioavailability in Environmental Matrices
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. researchgate.net For microbial degradation to occur, the compound must be bioavailable to the microorganisms. The strong adsorption of hydrophobic compounds like this compound to soil and sediment particles can significantly reduce their bioavailability. hnu.edu.cn
When a compound is tightly bound to soil organic matter or sequestered in soil micropores, its accessibility to microbial enzymes is limited. hnu.edu.cn This phenomenon, known as aging, can lead to the persistence of otherwise biodegradable compounds in the environment. hnu.edu.cn The bioavailability of phthalate esters has been shown to decrease with increasing hydrophobicity and with longer residence times in the soil. publish.csiro.au
The degradation of phthalate esters often begins with hydrolysis to the corresponding alcohol (in this case, phenol) and the phthalic acid isomer (isophthalic acid). d-nb.infonih.gov While the degradation of isophthalic acid by various microorganisms has been documented, the initial hydrolysis of this compound is a critical and potentially rate-limiting step that is dependent on its bioavailability. nih.gov The low water solubility and strong adsorption of this compound would likely result in low bioavailability, making its degradation in soil and sediment a slow process. publish.csiro.au
Biological Treatments and Membrane Bioreactors for Remediation
Biological treatment methods are considered a cost-effective and environmentally friendly approach for the remediation of water and wastewater contaminated with organic pollutants like phthalate esters. d-nb.info Among these, membrane bioreactors (MBRs) have emerged as a particularly effective technology. mdpi.com
General Principles of Biological Treatment of Phthalates
The biological degradation of phthalate esters, including by inference this compound, typically proceeds in two main stages:
Initial Hydrolysis: The ester bonds are cleaved by microbial esterases to yield the parent aromatic acid (isophthalic acid) and the corresponding alcohol (phenol). nih.gov
Degradation of Intermediates: The resulting isophthalic acid and phenol are then further metabolized by microorganisms.
The anaerobic degradation of isophthalic acid has been shown to proceed via its activation to isophthaloyl-CoA, followed by decarboxylation to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govnih.gov Aerobic degradation pathways for isophthalic acid also exist and typically involve hydroxylation and subsequent ring cleavage. d-nb.info
Membrane Bioreactors (MBRs) for Phthalate Remediation
A membrane bioreactor combines a biological reactor, where microbial degradation occurs, with a membrane filtration system for solid-liquid separation. academicjournals.orgacs.org This integration offers several advantages over conventional activated sludge processes, including a smaller footprint, higher biomass concentrations, and a high-quality effluent that is free of suspended solids. ekb.egmdpi.com
The removal of pollutants in an MBR can occur through several mechanisms:
Biodegradation: This is the primary mechanism for the removal of biodegradable organic compounds. mdpi.com
Adsorption: Pollutants can adsorb onto the sludge flocs (biomass) and be removed from the wastewater. mdpi.com
Membrane Rejection: The membrane can physically retain large molecules and particles. mdpi.com
For a compound like this compound, a combination of biodegradation and adsorption onto the sludge would be the expected removal pathways in an MBR. The high solids retention time (SRT) achievable in MBRs allows for the development of slow-growing microorganisms that are capable of degrading complex organic molecules. mdpi.com
The table below presents findings from studies on the removal of other organic pollutants using MBR technology, illustrating the potential efficacy for compounds like this compound.
Performance of MBRs in Removing Organic Pollutants from Wastewater
| Pollutant(s) | MBR Configuration | Removal Efficiency (%) | Key Findings | Reference |
|---|---|---|---|---|
| Petrochemical Wastewater (including esters) | Submerged MBR | >93% (for esters) | High removal of various organic compounds was achieved. | researchgate.net |
| Phenolic Compounds | Various MBRs | High | MBRs are effective for removing toxic phenolic compounds. | mdpi.com |
| Heavy Metals and Organic Contaminants | Submerged MBR with vermiculite | 80% (Cu), 98% (Pb), 50% (Ni), 77% (Zn) | Addition of adsorbents can enhance removal of certain pollutants. | nih.gov |
| General Emerging Contaminants | Various MBRs | Variable, but often high | MBRs are generally advantageous over conventional systems for removing micropollutants. | mdpi.com |
Due to its presumed low water solubility and strong adsorptive properties, a significant portion of this compound entering an MBR system would likely adsorb to the biomass. The long solids retention time would then provide an extended period for the acclimated microorganisms to biodegrade the adsorbed compound.
Computational Chemistry and Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like Diphenyl Isophthalate (B1238265).
DFT calculations are instrumental in elucidating the complex reaction mechanisms involving Diphenyl Isophthalate. A primary example is its use in polycondensation reactions, where it reacts with diamine monomers to form high-performance polymers like polybenzimidazole (PBI) or other polyamides. rsc.org
The reaction typically proceeds through a nucleophilic acyl substitution mechanism. Computational modeling can map out the entire process:
Monomer Activation: In acid-catalyzed reactions, a catalyst like sulfuric acid protonates the carbonyl oxygen of the ester group in this compound. This step significantly enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The amine groups of a co-monomer, such as (1,1'-biphenyl)-3,3',4,4'-tetramine, then perform a nucleophilic attack on this activated carbonyl carbon.
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, and phenol (B47542) is eliminated as a leaving group, resulting in the formation of a new amide linkage.
Chain Propagation: This process repeats, leading to the growth of the polymer chain.
DFT allows researchers to model the transition states and intermediates for each of these steps. Another significant reaction involving this compound is transesterification, particularly in blends with other polymers like polycarbonates. researchgate.net Kinetic studies suggest that a direct ester-ester interchange occurs, and DFT can be employed to model the intermediates and transition states of this exchange reaction. researchgate.net
| Reaction Type | Reactants | Key Mechanism Steps |
| Polycondensation | This compound, (1,1'-biphenyl)-3,3',4,4'-tetramine | Monomer activation, Nucleophilic attack, Formation of tetrahedral intermediate, Phenol elimination |
| Transesterification | This compound, Bisphenol-A Polycarbonate | Direct, reversible ester-ester interchange |
This table provides a simplified overview of key reaction mechanisms involving this compound that can be investigated using DFT.
A crucial aspect of understanding reaction mechanisms is determining the energetic profiles of the reaction pathways. DFT calculations are used to predict the activation energies and the energies of transition states and intermediates. This information is vital for predicting the feasibility and rate of a reaction. For instance, by calculating the energy barriers for different potential pathways in the polycondensation of this compound, researchers can identify the most likely reaction route.
The energy profile maps the changes in potential energy as reactants are converted into products. Key points on this profile include local minima, which represent stable intermediates, and maxima, which represent transition states. The difference in energy between the reactants and a transition state is the activation energy (Ea), a critical parameter in chemical kinetics.
| Reaction Coordinate Step | System State | Relative Energy (Illustrative) | Description |
| 1 | Reactants (this compound + Amine) | 0 kcal/mol | Initial state of the separated reactants. |
| 2 | Transition State 1 | +15 kcal/mol | Energy barrier for the nucleophilic attack on the carbonyl carbon. |
| 3 | Tetrahedral Intermediate | +5 kcal/mol | A meta-stable intermediate formed after the nucleophilic attack. |
| 4 | Transition State 2 | +12 kcal/mol | Energy barrier for the elimination of the phenol leaving group. |
| 5 | Products (Amide Linkage + Phenol) | -10 kcal/mol | Final state showing the formation of a more stable amide bond. |
This interactive table presents a hypothetical energetic profile for a single step in a polycondensation reaction involving this compound, as can be determined by DFT calculations.
DFT is also employed to analyze the reactivity of the specific functional groups within the this compound molecule. The primary reactive sites are the two ester functional groups. The electrophilicity of the carbonyl carbons makes them susceptible to nucleophilic attack, which is the foundation of its role in polymerization reactions. The carbonyl oxygens, being sites of high electron density, can act as proton acceptors in acid-catalyzed reactions, which further activates the molecule for nucleophilic substitution.
Computational analyses such as the calculation of Frontier Molecular Orbitals (HOMO and LUMO) and the generation of Molecular Electrostatic Potential (MEP) maps provide quantitative and visual insights into this reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The LUMO is typically localized on the carbonyl carbons of the ester groups, indicating these are the primary sites for accepting electrons from a nucleophile.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. For this compound, these maps would show negative potential (typically colored red) around the carbonyl oxygens, confirming their role as sites for electrophilic attack or protonation. Positive potential (blue) would be expected around the phenyl protons and the carbonyl carbons, highlighting their electrophilic character.
| Functional Group | Atom(s) of Interest | Predicted Reactivity | Computational Indicator |
| Ester (Carbonyl) | Carbon (C=O) | Electrophilic, site of nucleophilic attack | LUMO localization, Positive electrostatic potential |
| Ester (Carbonyl) | Oxygen (C=O) | Nucleophilic, site of protonation in acid catalysis | HOMO localization, Negative electrostatic potential |
| Phenyl Rings | Carbon/Hydrogen | Can participate in π-stacking interactions | Electron density distribution |
This table summarizes the reactivity of the functional groups in this compound as predicted by DFT-based analyses.
Kinetic Modeling of Complex Reactions
Kinetic modeling is used to mathematically describe the rates of chemical reactions and to understand how these rates are influenced by various factors such as concentration and temperature. This is particularly important for the industrial polymerization processes where this compound is used.
The synthesis of polymers using this compound often involves complex, multi-step reversible reactions, such as transesterification. researchgate.net For example, in melt-blending with polycarbonates, an exchange reaction occurs which can be modeled kinetically. researchgate.net The process is believed to be a direct and reversible ester-ester interchange. researchgate.net
Kinetic modeling of such a system involves setting up a series of differential equations representing each elementary step of the reaction, both forward and reverse.
A simplified kinetic model for a reversible transesterification might look like this:
Step 1 (Forward): Polymer-OH + this compound ⇌ Polymer-Isophthalate-Phenyl + Phenol Step 2 (Forward): Polymer-Isophthalate-Phenyl + Polymer-OH ⇌ Polymer-Isophthalate-Polymer + Phenol
Each of these steps has a forward rate constant (k) and a reverse rate constant (k⁻¹). Kinetic analysis helps in determining these constants, which is crucial for controlling the final polymer structure and properties.
Simulations of thermodynamic behavior are essential for designing and optimizing processes involving this compound, such as polymerization and purification. The thermodynamic behavior of a polymer solution during phase separation, for instance, can be described using ternary phase diagrams, which model the miscibility of the polymer, solvent, and non-solvent. core.ac.uk PBI, which can be synthesized from this compound, is a relevant example where such thermodynamic modeling is applied. core.ac.uk
These simulations help predict how changes in temperature, pressure, and composition will affect the system's state. For example, in a melt polycondensation reaction, thermodynamic models can predict the equilibrium position of the reversible reaction and how the continuous removal of a byproduct like phenol can drive the reaction toward high molecular weight polymer formation. rsc.org
Prediction of Conversion and Oligomer Formation
Computational chemistry provides powerful tools for predicting the outcomes of polymerization reactions involving this compound. Through kinetic modeling, researchers can simulate the complex processes of polymer chain growth and determine key parameters like reactant conversion and the formation of oligomers. These models are crucial for understanding the synthesis of polymers such as polyarylates, which are often produced through the reaction of this compound with other monomers like bisphenol A. google.com
The modeling of polymerization kinetics often involves approximating the behavior of long polymer chains with shorter oligomeric models to make calculations feasible. mdpi.com For instance, in the synthesis of poly(ether ketone ketone) (PEKK), which involves reacting diphenyl ether with isophthalic acid and terephthalic acid, molecular dynamics (MD) simulations start with pre-polymerized molecules like diphenyl ether with isophthalic acid (DPEI). nasa.gov These simulations can model polycondensation reactions, tracking the conversion factor as smaller molecules polymerize into larger chains. nasa.gov The probability of bonding and the exclusion of intramolecular cyclization are key parameters within these models to ensure realistic polymer growth. nasa.gov
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are widely used to determine the kinetic parameters for polymerization reactions. mdpi.com While computationally expensive for large molecules, these methods provide accurate energy calculations that are essential for modeling reaction pathways. mdpi.com For larger systems, semi-empirical methods like PM3 and AM1 offer a less computationally intensive alternative to obtain the enthalpy of formation and model oligomers with several monomer units. mdpi.com These computational approaches allow for the prediction of how monomers like this compound will react and form oligomers under specific conditions, guiding experimental work and process development.
Correlation with Experimental Data
A critical step in validating computational models is the correlation of their predictions with real-world experimental data. For processes involving this compound and similar compounds, simulations are often compared against laboratory results to verify their accuracy and predictive power.
In the study of polyurethane gel reactions, for example, simulation programs have been developed to characterize the reactivities of different isocyanate moieties. researchgate.netresearchgate.net The simulation results, which predict reaction temperature profiles and viscosity, are validated using experimental data from urethane (B1682113) gel reactions. researchgate.netresearchgate.net This correlation helps to refine the kinetic parameters within the model, leading to a more accurate representation of the actual chemical process. researchgate.net
Similarly, in the field of polymer degradation, reactive molecular dynamics simulations using methods like Neural Network Potential (NNP) and Reax Force Field (ReaxFF) are employed to model depolymerization. acs.org The accuracy of these simulations is validated by comparing the predicted monomer yields and byproduct distribution with experimental results from techniques like pyrolysis-gas chromatography/mass spectrometry. acs.orgumass.edu For instance, simulations of polystyrene degradation at 1200 K showed that the predicted monomer yield was 72.7 wt%, which closely matched experimental findings of 70.0–75.4 wt%. acs.org Such agreements between simulated and experimental data build confidence in the models' ability to accurately describe the chemical reality.
Furthermore, models for solid-phase reactions have been developed and successfully applied to experimental data to quantify the influence of factors like diffusion on reaction rates. pitt.edu The close fit between the diffusion-reaction model's predictions and experimental observations confirms the model's validity. pitt.edu This iterative process of simulation, experimental validation, and model refinement is fundamental to advancing the understanding and control of reactions involving complex molecules like this compound.
Process Simulation and Optimization
Innovative Reactor Designs (e.g., Reactive Distillation)
Process intensification through innovative reactor designs is a key strategy for optimizing chemical production. For reactions involving esters like this compound, reactive distillation (RD) has emerged as a highly effective technology. aidic.itmtu.edu Reactive distillation combines chemical reaction and separation in a single unit, which can overcome equilibrium limitations, improve selectivity, and utilize the heat of reaction for distillation. ntnu.no This integration leads to increased process efficiency and significant reductions in both investment and operational costs. ntnu.norsc.org
The synthesis of diphenyl carbonate (DPC), a precursor for polycarbonates, provides a well-studied analogue for processes involving this compound. aidic.itmtu.eduworldscientific.com Conventional production often involves multiple columns and reactors. segovia-hernandez.com Innovative designs, however, utilize reactive distillation to enhance performance. For example, a process using a single RD column with a feed-splitting arrangement has been proposed. aidic.it In this design, reactants are fed at different stages of the column to optimize reaction zones and separation efficiency, effectively eliminating the remixing issues found in some conventional setups. aidic.it Another approach involves thermally coupled reactive distillation columns, where heat is integrated between a high-pressure RD column and a low-pressure separation column to reduce energy consumption. ntnu.noacs.org These advanced configurations demonstrate the potential to significantly streamline and improve the efficiency of processes involving aromatic esters.
A comparison of conventional batch reactors with reactive distillation for poly(methyl methacrylate) synthesis showed that RD could increase product purity from less than 80% to over 95%. researchgate.net This highlights the transformative impact that innovative reactor designs like reactive distillation can have on polymer production processes.
Energy Consumption Reduction Strategies
A primary driver for adopting innovative reactor designs like reactive distillation is the potential for substantial energy savings. ntnu.noresearchgate.net In chemical processing, distillation is a major energy consumer, and integrating the reaction step can lead to significant efficiencies. researchgate.net
In the synthesis of diphenyl carbonate, various heat-integration strategies for reactive distillation columns have been simulated and optimized. ntnu.noacs.org A conventional RD process can be improved by thermal coupling, where the condenser of one column is linked to the reboiler of another, potentially saving around 24.5% in energy. aidic.itntnu.no An even more advanced design, using a single RD column with a feed-splitting arrangement, has been shown to reduce reboiler duty by as much as 71.07% and condenser duty by 59.54% compared to a thermally coupled two-column process. aidic.it
The table below compares the energy consumption of a conventional design with an innovative, optimized reactive distillation process for DPC synthesis. aidic.it
| Process Design | Condenser Duty (kW) | Reboiler Duty (kW) | Energy Savings |
| Thermally Coupled Design | 560.25 | 783.69 | Baseline |
| Proposed Feed-Splitting RD | 226.67 | 226.67 | 59.54% (Condenser), 71.07% (Reboiler) |
These savings are achieved by optimizing the process configuration, such as operating pressures and reflux ratios, and by efficiently using the heat generated from the exothermic reactions within the column itself. aidic.itntnu.no Such strategies not only lower operating costs but also contribute to making the chemical process more environmentally friendly and sustainable. rsc.org
Total Annual Cost (TAC) Optimization in Industrial Processes
The ultimate goal of process simulation and optimization is often to minimize the Total Annual Cost (TAC), which includes both capital (equipment) and operating costs. aidic.itsegovia-hernandez.com For processes involving this compound and its analogues, simulation software like Aspen Plus is used to model different configurations and find the most economically viable design. mdpi.comscispace.com
The optimization process involves manipulating several variables, including the number of stages in a distillation column, feed locations, operating pressure, and reflux ratios, to find the minimum TAC while meeting product purity specifications. aidic.itsegovia-hernandez.com For instance, in the production of diphenyl carbonate, optimizing a reactive distillation process with a feed-splitting arrangement resulted in a 57.99% reduction in TAC compared to a previously optimized thermally coupled design. aidic.it This significant cost saving was directly linked to the drastic reduction in energy requirements. aidic.it
The relationship between process variables and TAC is complex. For example, lowering the operating pressure of an RD column can reduce costs, but only up to a point where product specifications can still be met. aidic.it Optimization algorithms, often combined with process simulators, are used to navigate these trade-offs and identify the optimal operating window. mdpi.comua.es
The table below illustrates the cost comparison between two process designs for DPC synthesis, highlighting the impact of optimization on the Total Annual Cost. aidic.it
| Process Design | Capital Cost ($/year) | Operating Cost ($/year) | Total Annual Cost (TAC) ($/year) |
| Thermally Coupled Design | 291,257 | 1,029,975 | 1,321,232 |
| Proposed Feed-Splitting RD | 222,467 | 332,600 | 555,067 |
By systematically evaluating different process configurations through simulation, it is possible to achieve substantial reductions in TAC, making the industrial production of chemicals like this compound more competitive and sustainable. worldscientific.comaidic.it
Emerging Research and Interdisciplinary Studies
Interactions with Biological Systems
Recent research has begun to explore the complex interactions between phthalates and biological systems. While direct studies on diphenyl isophthalate (B1238265) are limited in some areas, research on structurally related compounds provides significant insights into potential biological activities.
Diphenyl terephthalate (B1205515) (DPT), an isomer of diphenyl isophthalate, has been investigated for its potential as an endocrine-disrupting chemical (EDC). EDCs are substances that can interfere with the body's hormone systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. wikipedia.org Research indicates that DPT can function as an EDC by mimicking or blocking hormones. Studies in animal models suggest that exposure to DPT could lead to altered reproductive outcomes and may be associated with cognitive and behavioral disorders due to its endocrine-disrupting properties. The primary mechanism of action for DPT's biological effects is believed to be its targeting of the endocrine system. The biodegradation of DPT can lead to the formation of phthalic acid, which is also known to impact endocrine functions and potentially disrupt hormonal balance.
Phthalates, as a class of chemicals, are known to influence a variety of cellular processes and modulate gene expression. nih.govdiva-portal.org These compounds can exert their effects through epigenetic modifications, such as altering the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression. mdpi.com Dysregulation of miRNAs has been observed across several studies, indicating that phthalate (B1215562) action may be partly mediated by these epigenetic changes, affecting a wide range of proteins and biological pathways. mdpi.com
Studies have shown that phthalates can interfere with nuclear receptors, membrane receptors, and intracellular signaling pathways. nih.gov For example, certain phthalates can act as agonists or antagonists for estrogen receptors (ER) and androgen receptors (AR). nih.gov One study found that diphenyl phthalate (DPhP), a related compound, dose-dependently enhanced ER-mediated transcriptional activity and increased the expression of estrogen-responsive genes in MCF-7 cells. tandfonline.com
Furthermore, some phthalates have been found to directly regulate mRNA translation, a critical step in gene expression. plos.org Butyl benzyl (B1604629) phthalate (BBP), for instance, was shown to affect cap-dependent mRNA translation and directly bind to the eukaryotic initiation factor 4E (eIF4E). plos.org Such interactions can disrupt normal cell growth and may facilitate the progression of cancer cells. plos.org Environmental factors, including phthalate exposure, can influence gene expression by modifying epigenetic marks like DNA methylation, which can impact placental function and fetal development. d-nb.info
A growing body of evidence from human epidemiological studies and animal models suggests that prenatal exposure to certain phthalates may impair brain development and increase the risk for learning, attention, and behavioral disorders in children. nih.govaphapublications.org Phthalates are capable of crossing the placenta, leading to concerns about their effects on fetal development, a period of high susceptibility. nih.gov
Potential mechanisms underlying these neurodevelopmental effects include the disruption of maternal thyroid hormone signaling, which is crucial for early brain development, and interference with sex hormone levels during gestation. mdpi.com Phthalates have also been associated with increased oxidative stress during pregnancy, which can alter the development of the offspring's brain. mdpi.com
Advanced Material Characterization for Polymers
The incorporation of this compound into polymer structures necessitates advanced analytical techniques to confirm its presence and characterize the final material. Spectroscopic and elemental analyses are fundamental to verifying the chemical structure and composition of these polymers.
Spectroscopic methods are crucial for elucidating the molecular structure of polymers containing this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in a polymer. mdpi.com For a polymer incorporating this compound, the FTIR spectrum would be expected to show characteristic absorption bands. Key peaks for related aromatic esters include the stretching vibration of the ester carbonyl group (C=O) typically around 1710-1730 cm⁻¹, C-O-C stretching vibrations near 1250 cm⁻¹, and absorptions corresponding to the benzene (B151609) ring skeleton in the 1410-1580 cm⁻¹ region. mdpi.comsemanticscholar.org The presence of these peaks confirms the ester linkages and aromatic structures contributed by the this compound monomer. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, specific chemical shifts in the ¹H NMR spectrum correspond to the distinct protons on the benzene rings. chemicalbook.com The spectrum would show signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on both the isophthalate and phenyl moieties. chemicalbook.commdpi.com The integration and splitting patterns of these signals can be used to confirm the structure of the monomer and its successful incorporation into a polymer chain. semanticscholar.orgmdpi.com
Interactive Table: Spectroscopic Data for this compound and Related Polymer Structures
| Analysis Type | Functional Group/Proton Environment | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference |
|---|---|---|---|
| FTIR | Ester Carbonyl (C=O) Stretch | 1710 - 1730 | mdpi.comsemanticscholar.org |
| FTIR | Aromatic C=C Stretch | 1410 - 1580 | mdpi.comsemanticscholar.org |
| FTIR | Ester C-O-C Stretch | ~1250 | semanticscholar.org |
| ¹H NMR | Aromatic Protons | 7.0 - 9.0 | chemicalbook.commdpi.com |
Note: Specific peak positions can vary depending on the exact polymer structure and the analytical conditions.
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, oxygen) that constitute the compound. This technique is used to verify the empirical formula of this compound and to confirm the composition of polymers derived from it. The elemental composition is calculated based on the compound's molecular formula and weight. nist.govfujifilm.com
Interactive Table: Elemental Composition of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₄O₄ | nist.govfujifilm.com |
| Molecular Weight | 318.32 g/mol | nist.govfujifilm.com |
| Composition by Mass | ||
| Carbon (C) | 75.46 % | |
| Hydrogen (H) | 4.43 % | |
| Oxygen (O) | 20.10 % |
Note: Percentages are calculated from the molecular formula and atomic weights of the constituent elements.
Thermal Stability Analysis (e.g., TGA)
Thermogravimetric Analysis (TGA) is a crucial technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides vital information about the decomposition temperatures and the amount of residual char, which indicates the material's resistance to heat.
Table 1: Relative Thermal Stability of Styrylpyridine-Based Model Compounds This table illustrates the comparative thermal stability based on char yield as determined by TGA.
| Compound Type | Relative Char Yield/Stability |
|---|---|
| Polyarylates | Highest |
| p,p'-bis-((beta)-2-vinylpyridine)this compound | High |
| p,p'-bis-((beta)-2-vinylpyridyl)diphenyl terephthalate | Medium |
| p,p'-2,6-((beta)-2-vinylpyridyl)diphenyl dibenzoate | Low |
| p-((beta)-2-vinylpyridyl)phenyl benzoate | Lowest |
Data sourced from reference nyu.edu
Mechanical Properties (e.g., DMA for Glass Transition Temperature)
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials. anton-paar.com It applies a sinusoidal stress to a sample and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta. madisongroup.com The glass transition temperature (Tg), a critical property for polymers, can be identified as the peak of the loss modulus or tan delta curve, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. anton-paar.commadisongroup.com
Specific DMA data for this compound as a standalone compound is not detailed in the available research. However, the principles of DMA are widely applied to polymers where such monomers might be incorporated. For instance, in polyurethanes, the composition and structure of segments derived from diisocyanates and diols significantly influence the phase morphology and, consequently, the mechanical properties like storage modulus and the glass transition temperature of the soft segments. spm.com.cn The Tg determined by DMA is often slightly higher than that measured by Differential Scanning Calorimetry (DSC) due to differences in the experimental time frames and the physical changes each technique detects. acs.org
Novel Catalyst Development
Research into novel catalysts for the synthesis of diaryl esters is a significant area of study, largely driven by the production of diphenyl carbonate (DPC), a key monomer for polycarbonate plastics. mdpi.comasianpubs.org The transesterification of a dialkyl carbonate (like dimethyl carbonate, DMC) with an alcohol (like phenol) is a prominent, environmentally friendlier route compared to traditional phosgene-based methods. mdpi.comresearchgate.net The catalyst is a crucial component in this process, directly influencing product selectivity and efficiency. mdpi.com The principles and catalyst systems developed for DPC synthesis are highly relevant to the production of other diaryl esters such as this compound.
Catalysts for transesterification reactions are broadly classified as homogeneous or heterogeneous.
Homogeneous catalysts dissolve in the reaction mixture, leading to high activity and selectivity due to excellent contact with reactants. Early and effective catalysts included titanium-based compounds like titanium tetrabutoxide (Ti(OBu)4). mdpi.comasianpubs.org These catalysts, while active, can be sensitive to moisture and difficult to separate from the final product. asianpubs.org
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction medium. Their primary advantage is the ease of separation from the product mixture, which simplifies purification and allows for catalyst reuse. asianpubs.org However, they have historically shown lower catalytic activities compared to their homogeneous counterparts. asianpubs.org Significant research has focused on developing more efficient heterogeneous systems, such as various metal oxides and supported catalysts, to bridge this performance gap. mdpi.comasianpubs.org
Among heterogeneous catalysts, metal oxides have been extensively studied. Magnesium oxide (MgO), particularly in the form of nanosheets, has emerged as a representative and effective catalyst for transesterification. mdpi.com The nanostructure provides a high surface area, which enhances catalytic activity. mdpi.com Studies on the transesterification of dimethyl carbonate with phenol (B47542) using MgO nanosheets have demonstrated high selectivity for the desired carbonate products. mdpi.com Under specific conditions (180 °C, 13-hour reaction time, 2:1 molar ratio of phenol to DMC), MgO nanosheet catalysts achieved a transesterification selectivity of 95.7%. mdpi.com The performance of metal oxides can be influenced by their morphology, particle size, and the presence of dopants. whiterose.ac.uk
To further enhance the performance of heterogeneous catalysts, active components are often dispersed on high-surface-area supports. Molybdenum-based catalysts, such as Molybdenum trioxide (MoO3), have been shown to be effective for transesterification. mdpi.com When supported on mesoporous silica (B1680970) like SBA-16, the catalytic activity is significantly improved compared to unsupported MoO3. mdpi.comtubitak.gov.tr The SBA-16 support features a 3-D cubic structure with a large surface area and uniform pores, which prevents pore blockage and enhances the dispersion of the active MoO3 phase. tubitak.gov.trresearchgate.net
A catalyst prepared by loading MoO3 onto an SBA-16 support (MoO3/SBA-16) and calcined at 550 °C demonstrated excellent performance in the synthesis of diphenyl carbonate. tubitak.gov.trresearchgate.net
Table 2: Performance of MoO3/SBA-16 Catalyst in Diphenyl Carbonate Synthesis This table summarizes the optimal reaction conditions and results for the transesterification of dimethyl carbonate (DMC) using a MoO3/SBA-16 catalyst.
| Parameter | Value/Condition | Reference |
|---|---|---|
| Catalyst | MoO3/SBA-16 (calcined at 550 °C) | tubitak.gov.trresearchgate.net |
| Reaction | Transesterification of DMC | tubitak.gov.trresearchgate.net |
| Reaction Temperature | 180 °C | mdpi.comtubitak.gov.tr |
| DMC Conversion | 78.5% | mdpi.comtubitak.gov.tr |
| Methyl Phenyl Carbonate (MPC) Selectivity | 51.1% | tubitak.gov.trresearchgate.net |
| Diphenyl Carbonate (DPC) Selectivity | 46.5% | mdpi.comtubitak.gov.tr |
Data sourced from references mdpi.comtubitak.gov.trresearchgate.net
A key advantage of heterogeneous catalysts is their potential for reactivation and reuse, which is critical for industrial applications. d-nb.inforesearchgate.net The stability and reusability of the MoO3/SBA-16 catalyst have been investigated. After five reaction cycles, the catalyst's activity was observed to decrease, with the conversion of DMC dropping significantly. tubitak.gov.trresearchgate.net However, the deactivated catalyst could be effectively regenerated. By calcining the used catalyst in air at 550 °C for 5 hours, its catalytic performance was almost fully restored to the level of the fresh catalyst. tubitak.gov.trresearchgate.net This demonstrates the robust and recyclable nature of this supported catalyst system. Similarly, other solid catalysts have shown good stability over multiple cycles without significant loss of activity. mdpi.comrsc.org
Structure-Property Relationships in Derived Polymers
The incorporation of this compound as a monomer in polymer synthesis gives rise to materials with a wide array of properties. The inherent structure of the isophthalate moiety, with its meta-substituted benzene ring, introduces a kink in the polymer backbone, which profoundly influences the final characteristics of the material. This contrasts with its linear para-substituted isomer, diphenyl terephthalate, and allows for the precise tailoring of polymer properties. Researchers have extensively studied how the interplay between monomer structure, molecular weight, and polymerization conditions dictates the thermal and mechanical performance of these high-performance polymers.
Impact of Monomer Structure on Polymer Properties
The final properties of a polymer are intrinsically linked to the structure of its constituent monomers. In polymers derived from this compound, this relationship is evident in how the isophthalate unit and its co-monomers influence characteristics such as solubility, crystallinity, and thermal behavior.
The meta-catenation of the isophthalate unit disrupts the linearity and symmetry of the polymer chain, which generally leads to lower crystallinity and improved solubility in organic solvents compared to polymers made with the para-oriented diphenyl terephthalate. ncl.res.inumass.edu This effect is leveraged in the synthesis of copolyarylates. For instance, in polyarylates synthesized from Bisphenol A (BPA), the ratio of this compound (DPI) to diphenyl terephthalate (DPT) is a critical factor. Increasing the proportion of DPI can lower the glass transition temperature (Tg) and melting point, transforming a rigid, crystalline material into a more amorphous and processable one. csj.jpresearchgate.net Research on copolyarylates of BPA with varying DPI/DPT ratios showed that the Tg could be systematically varied from 155°C to 222°C. researchgate.net
The choice of the co-monomer reacted with this compound is equally crucial. Synthesizing aromatic polyamides by reacting isophthaloyl chloride (a derivative) with various diamines containing bulky pendant groups or flexible ether linkages can enhance solubility and processability. ncl.res.inresearchgate.net For example, introducing fluorine-containing moieties or bulky side chains into the diamine structure can disrupt chain packing, making the resulting polyamides soluble in common organic solvents like N,N-dimethylacetamide (DMAc). researchgate.net Similarly, the synthesis of polyarylates using different bisphenols, such as 4,4′-bishydroxydeoxybenzoin (BHDB) alongside BPA and an isophthaloyl derivative, allows for the tuning of properties like fire resistance and solubility. umass.edu The incorporation of heterocyclic rings, such as benzoxazole (B165842) or thiazole, into the polymer backbone via reaction with this compound can lead to polymers with exceptional thermal stability. lookchem.commdpi.com
The table below summarizes the impact of different monomer structures on the properties of the resulting polymers.
| Co-monomer / Structural Feature | Polymer Type | Effect on Properties |
| Diphenyl Terephthalate (DPT) | Copolyarylate | Increases crystallinity, melting point, and glass transition temperature. csj.jpresearchgate.net |
| Bisphenol A (BPA) | Polyarylate | Forms strong, transparent polymers; copolymerization with other bisphenols modifies properties. umass.educsj.jp |
| Fluorinated Diamines | Polyamide | Enhances solubility in organic solvents and can improve dielectric properties. researchgate.net |
| Alkoxy-substituted Groups | Polyamide/Polyester (B1180765) | Increases solubility and processability by acting as an internal plasticizer. ncl.res.in |
| Heterocyclic Diamines | Polyamide/Polybenzoxazole | Significantly increases thermal stability. lookchem.commdpi.com |
Molecular Weight Control and Polydispersity
Different polymerization techniques offer varying levels of control. Melt polycondensation, a common method for producing polyarylates from this compound and a bisphenol, is influenced by reaction temperature, time, and catalyst concentration. researchgate.netmdpi.com For example, in the synthesis of polycarbonates from diphenyl carbonate (a structurally similar compound), the weight-average molecular weight (Mw) was shown to increase with catalyst concentration up to an optimal point, after which it decreased. mdpi.com Similarly, achieving a high molecular weight in polyarylates often requires high temperatures and reduced pressure to effectively remove the phenol byproduct, but this can also lead to side reactions and polymer coloring. google.com
To achieve higher molecular weights with better control, solid-state polycondensation (SSP) is often employed as a second step after initial melt polymerization. csj.jp In this process, a prepolymer of moderate molecular weight is heated in a solid state below its melting point. This allows for the diffusion and removal of byproducts, driving the polymerization to a higher molecular weight. vot.pl Research on aromatic oligoesters from Bisphenol A and this compound/terephthalate mixtures demonstrated that SSP could double the molecular weight compared to commercial polyarylates, achieving a most probable molecular weight distribution (polydispersity index, Mw/Mn) of approximately 2. csj.jp A critical factor for success in this method is the precise stoichiometric balance of the reactive end-groups. csj.jp
Advanced polymerization methods are also being explored to gain finer control over polymer architecture. Techniques like reverse atom transfer radical polymerization (RATRP) have demonstrated the ability to produce polymers with adjustable molecular weights and low polydispersity index (PDI) values, often below 1.2. nih.govtandfonline.com While not always directly applied to this compound systems, the principles of controlled polymerization are central to developing next-generation materials with precisely defined properties. rsc.org The characterization of molecular weight and PDI is typically performed using Gel Permeation Chromatography (GPC). nih.govtytlabs.co.jp
The table below presents data on molecular weight control for related polymer systems, illustrating the principles applicable to this compound derivatives.
| Polymerization Method | Monomers/System | Molecular Weight (Mn or Mw) | Polydispersity (PDI or Mw/Mn) | Reference |
| Melt & Solid-State Polycondensation | Bisphenol A, Diphenyl Terephthalate/Isophthalate | High (twice commercial polyarylate) | ~2.0 | csj.jp |
| Melt Transesterification | Diphenyl Carbonate, 1,4-Butanediol (B3395766) | Up to 143,500 g/mol (Mw) | - | mdpi.com |
| Reverse Atom Transfer Radical Polymerization (RATRP) | Acrylonitrile | Adjustable with monomer conversion | < 1.2 | nih.govtandfonline.com |
| Polyetherification | Vinylethylene Carbonate, Diols | Accurately controlled by monomer/initiator ratio | 1.18 - 1.31 | rsc.org |
Thermal Stability and Mechanical Performance
Polymers derived from this compound are often classified as high-performance materials due to their excellent thermal stability and robust mechanical properties. The aromatic nature of the isophthalate unit contributes to a high glass transition temperature (Tg) and good thermal-oxidative resistance.
The thermal stability is typically evaluated using thermogravimetric analysis (TGA), which measures the temperature at which the polymer starts to decompose. Polyamides synthesized from fluorinated isophthaloyl dichlorides and various diamines exhibit 5% weight loss temperatures ranging from 442°C to 475°C in a nitrogen atmosphere. researchgate.net Some polybenzimidazoles derived from this compound show thermal stability up to 500°C, with one specific formulation showing a sharp weight loss only starting at 520°C. iupac.orgnasa.gov The introduction of other thermally stable groups, such as sulfones or ether ketones, in conjunction with the isophthalate moiety can further enhance this property. findoutaboutplastics.com
The mechanical performance of these polymers makes them suitable for demanding applications. Films cast from polyamides containing isophthalate linkages are often flexible and strong, with reported tensile strengths between 72.5 and 87.3 MPa and tensile moduli ranging from 2.35 to 2.87 GPa. researchgate.net Polyarylate films derived from 3,3'-diaminobenzidine (B165653) and this compound were found to be flexible with a high modulus of 700,000 psi (approx. 4.8 GPa) and a tenacity of 11,000 psi (approx. 75.8 MPa). iupac.org Furthermore, these materials often exhibit excellent resistance to radiation. iupac.org The incorporation of this compound into copolyesters can also significantly improve mechanical properties; for example, adding silicon-containing monomers has been shown to increase tensile strength and elastic modulus. semanticscholar.org
The table below provides a summary of the thermal and mechanical properties of various polymers derived from this compound or its derivatives.
| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 5% loss) | Tensile Strength | Tensile Modulus | Reference |
| Aromatic Polyamide | 270 - 314 °C | 442 - 475 °C | 72.5 - 87.3 MPa | 2.35 - 2.87 GPa | researchgate.net |
| Polyarylate (BPA/DPI/DPT) | 155 - 222 °C | > 400 °C | - | - | researchgate.net |
| Polymer from 3,3'-diaminobenzidine & DPI | - | > 500 °C | ~75.8 MPa | ~4.8 GPa | iupac.org |
| Fire-Resistant Polyarylate (BHDB/BPA/Isophthaloyl Chloride) | - | - | - | - | umass.edu |
| Polybenzimidazole | 344 °C | ~520 °C | - | - | nasa.gov |
Q & A
Basic: What are the standard synthetic routes for diphenyl isophthalate, and how are reaction conditions optimized for purity?
Methodological Answer:
this compound is synthesized via acid-catalyzed esterification of isophthalic acid with phenol. Key parameters include:
- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used, with molar ratios (acid:phenol) optimized to 1:2.5 to minimize unreacted phenol .
- Temperature control : Reactions are conducted at 120–150°C under reflux to drive esterification to completion .
- Purification : Recrystallization from ethanol or methanol removes residual reactants. Purity is validated using HPLC (≥98% purity threshold) or melting point analysis (136–139°C) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1270 cm⁻¹ (C-O ester linkage) confirm ester formation .
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and phenyl ester groups (δ 7.1–7.3 ppm) are diagnostic .
- Mass Spectrometry : Molecular ion peak at m/z 318.32 (C₂₀H₁₄O₄) with fragmentation patterns (e.g., m/z 225, 104) aids structural confirmation .
Basic: What analytical protocols are recommended for detecting this compound in environmental samples?
Methodological Answer:
GC/ECD (EPA Method 8061A) :
- Sample preparation : Solid-phase extraction (C18 cartridges) for aqueous matrices; Soxhlet extraction (hexane:acetone, 1:1) for solids .
- Surrogate standards : Diphenyl phthalate and dibenzyl phthalate spiked at 50 ng/µL to monitor recovery rates (70–120% acceptable) .
- GC conditions : DB-5MS column (30 m × 0.25 mm), splitless injection, 275°C detector temperature. Retention time: ~18.9 minutes .
Advanced: How can co-elution challenges with structurally similar phthalate esters be resolved in GC-TOFMS analysis?
Methodological Answer:
- Column optimization : Use a HP-88 column (100% cyanopropyl polysiloxane) to improve separation of this compound (RT: 1136 s) from diphenyl phthalate (RT: 1020 s) .
- High-resolution TOFMS : Monitor unique fragment ions (e.g., m/z 225 for this compound vs. m/z 149 for diphenyl phthalate) .
- Data processing : Apply deconvolution algorithms (e.g., AMDIS) to distinguish overlapping peaks in complex matrices like dust .
Advanced: What experimental designs are suitable for studying this compound’s stability under UV irradiation?
Methodological Answer:
- Accelerated degradation : Expose solutions (10 µg/mL in methanol) to UV-C light (254 nm) in a photoreactor. Sample aliquots analyzed at 0, 6, 12, and 24 hours .
- Degradation products : Identify via LC-QTOF-MS in negative ion mode, focusing on hydroxylated or cleaved products.
- Kinetic modeling : Apply pseudo-first-order kinetics to calculate half-lives .
Basic: What are the solubility properties of this compound, and how do they influence extraction efficiency?
Methodological Answer:
- Solubility : Insoluble in water; soluble in acetone, methanol, and dichloromethane .
- Extraction optimization : For hydrophobic matrices (e.g., polymers), use sonication-assisted extraction with acetone (30 min, 40°C) .
- Recovery validation : Compare spiked vs. unspiked samples using isotope dilution (e.g., DnOP-D4 as internal standard) .
Advanced: How can computational methods predict this compound’s interactions in polymer matrices?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions (e.g., hydrogen bonding, π-π stacking) with polyethylene terephthalate (PET) using software like GROMACS .
- Docking studies : Assess binding affinity to polymer chains via AutoDock Vina.
- Experimental validation : Compare predicted vs. empirical glass transition temperatures (DSC analysis) .
Basic: What quality control measures are critical for this compound standards in quantitative analysis?
Methodological Answer:
- Certified reference materials (CRMs) : Use ISO 17034-certified standards (e.g., SPEX CertiPrep Catalog# 8060-S) with documented purity (≥95%) .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
- Calibration curves : Prepare 5–7 points (1–100 ng/µL) with R² ≥ 0.995 .
Advanced: What strategies improve detection limits (LODs) for this compound in low-abundance samples?
Methodological Answer:
- Pre-concentration : Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers .
- Enhanced ionization : Use chemical ionization (CI) in GC-MS for higher sensitivity vs. electron impact (EI) .
- Matrix-matched calibration : Prepare standards in dust extract to correct for matrix effects (LODs ≤ 1.0 ng/g achievable) .
Advanced: How do substituent positions (ortho, meta, para) in isophthalate esters affect their chromatographic behavior?
Methodological Answer:
- Retention time trends : Meta-substituted this compound elutes later than ortho analogs (e.g., diphenyl phthalate) due to reduced polarity .
- Stationary phase selection : Polar columns (e.g., DB-WAX) increase separation efficiency for positional isomers .
- Quantitative structure-retention relationship (QSRR) models : Predict retention indices using molecular descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
